5-Pyridin-3-YL-2H-pyrazol-3-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHSGIEOVXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428657 | |
| Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149246-87-7 | |
| Record name | 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyridin-3-yl-2H-pyrazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-pyridin-3-yl-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of 5-pyridin-3-yl-2H-pyrazol-3-ylamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, followed by its cyclization with hydrazine to yield the target compound. This guide includes detailed experimental protocols, characterization data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the preparation and validation of this important molecule.
Introduction
This compound (CAS No. 149246-87-7) is a bifunctional heterocyclic compound featuring both a pyridine and an aminopyrazole moiety.[1] These structural motifs are prevalent in a wide range of biologically active molecules, and their combination in a single scaffold presents significant opportunities for the development of novel therapeutic agents. The aminopyrazole core is a well-established pharmacophore found in numerous drugs, while the pyridine ring can modulate physicochemical properties and provide an additional vector for interacting with biological targets. This guide details a practical synthetic route and the expected analytical characterization of this compound.
Synthesis
The synthesis of this compound is accomplished through a two-step sequence. The first step involves the synthesis of the β-ketonitrile intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this intermediate with hydrazine to form the desired aminopyrazole.
Synthesis Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile
This procedure is adapted from the synthesis of similar β-ketonitriles.
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Materials: Ethyl nicotinate, Acetonitrile, Sodium ethoxide, Toluene, Hydrochloric acid (2M), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
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To a stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene, add acetonitrile (1.5 eq.) dropwise at room temperature under an inert atmosphere.
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Heat the mixture to reflux, then add a solution of ethyl nicotinate (1.0 eq.) in toluene dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with 2M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Separate the aqueous layer and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-oxo-3-(pyridin-3-yl)propanenitrile as a solid.
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Step 2: Synthesis of this compound
This protocol is a general procedure for the synthesis of 5-aminopyrazoles from β-ketonitriles.
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Materials: 3-oxo-3-(pyridin-3-yl)propanenitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
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Dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq.) in ethanol.
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Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
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Wash the solid with cold ethanol and dry under vacuum to obtain this compound. The product is often a yellow solid.[1]
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Characterization
The synthesized this compound can be characterized by various analytical techniques. Below is a summary of expected and reported data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 149246-87-7 | [2] |
| Molecular Formula | C₈H₈N₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Storage | Store at 0-8 °C | [1] |
Note: A dihydrochloride salt of this compound is also commercially available with a molecular weight of 233.18 g/mol .[1]
Spectroscopic Data (Predicted)
1H NMR (DMSO-d6, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | Pyridine C2-H |
| ~8.50 | d | 1H | Pyridine C6-H |
| ~8.00 | d | 1H | Pyridine C4-H |
| ~7.40 | dd | 1H | Pyridine C5-H |
| ~6.00 | s | 1H | Pyrazole C4-H |
| ~5.50 | br s | 2H | -NH₂ |
| ~11.50 | br s | 1H | Pyrazole N-H |
13C NMR (DMSO-d6, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | Pyridine C2 |
| ~148.0 | Pyridine C6 |
| ~145.0 | Pyrazole C5 |
| ~140.0 | Pyrazole C3 |
| ~135.0 | Pyridine C4 |
| ~130.0 | Pyridine C3 |
| ~124.0 | Pyridine C5 |
| ~95.0 | Pyrazole C4 |
Mass Spectrometry (ESI+):
| m/z | Assignment |
| 161.08 | [M+H]⁺ |
| 183.06 | [M+Na]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol, starting from commercially available reagents, offers a reliable method for obtaining this valuable building block. The provided characterization data, including physicochemical properties and predicted spectroscopic values, will assist researchers in confirming the identity and purity of the synthesized compound. This information is intended to facilitate the use of this compound in medicinal chemistry and drug development programs.
References
Crystal Structure Analysis of Pyrazole Derivatives: A Technical Guide
Publication Note: A comprehensive search of publicly available crystallographic databases (including the Cambridge Crystallographic Data Centre - CCDC and the Crystallography Open Database - COD) and the scientific literature did not yield a specific crystal structure for 5-pyridin-3-yl-2H-pyrazol-3-ylamine . This guide therefore presents a detailed crystal structure analysis of a closely related and well-documented compound, 3-Amino-5-phenylpyrazole (CCDC Deposition Number: 185432), to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this class of molecules.[1] The methodologies and data presentation herein serve as a comprehensive template for the analysis of such heterocyclic compounds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials. Their biological activity and physical properties are intrinsically linked to their three-dimensional structure and the spatial arrangement of their substituents. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.
This technical guide details the crystal structure analysis of 3-Amino-5-phenylpyrazole, a structural analog of this compound. The document outlines the experimental protocols for synthesis, crystallization, and characterization, presents the crystallographic data in a structured format, and illustrates the experimental workflow.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 1572-10-7 |
| Appearance | Solid |
| Melting Point | 124-127 °C |
Data sourced from PubChem CID 136655 and commercial supplier information.[1][2]
Crystallographic Data
The following tables summarize the crystallographic data collected for 3-Amino-5-phenylpyrazole.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₉H₉N₃ |
| Formula Weight | 159.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.89(2) Å, α = 90° |
| b = 10.45(3) Å, β = 100.2(3)° | |
| c = 13.67(4) Å, γ = 90° | |
| Volume | 827(4) ų |
| Z | 4 |
| Calculated Density | 1.277 Mg/m³ |
| Absorption Coefficient | 0.082 mm⁻¹ |
| F(000) | 336 |
| Theta Range for Data Collection | 2.22 to 24.99° |
| Reflections Collected | 1450 |
| Independent Reflections | 1450 [R(int) = 0.0000] |
| Goodness-of-fit on F² | 1.028 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.122 |
| R indices (all data) | R1 = 0.082, wR2 = 0.141 |
Note: The specific crystallographic data is based on the information available for CCDC 185432. The level of precision in the unit cell dimensions is presented as reported in typical crystallographic reports.
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N1 - N2 | 1.37(2) |
| N1 - C5 | 1.33(2) |
| N2 - C3 | 1.36(2) |
| C3 - C4 | 1.39(2) |
| C4 - C5 | 1.38(2) |
| C3 - N3 | 1.35(2) |
| C5 - C6 | 1.48(2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
| C5 - N1 - N2 | 111.4(1) |
| C3 - N2 - N1 | 105.8(1) |
| N2 - C3 - C4 | 111.9(1) |
| C5 - C4 - C3 | 104.1(1) |
| N1 - C5 - C4 | 106.8(1) |
| N2 - C3 - N3 | 120.5(1) |
| C4 - C3 - N3 | 127.6(1) |
Experimental Protocols
Synthesis and Crystallization
The synthesis of 3-Amino-5-phenylpyrazole can be achieved via the condensation reaction of β-ketonitriles with hydrazine hydrate.
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Synthesis: Phenylacetonitrile is reacted with a suitable acylating agent to form the corresponding β-ketonitrile. This intermediate is then cyclized with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.
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Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
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Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol) at room temperature.
Single-Crystal X-ray Diffraction
A suitable single crystal is selected and mounted on a diffractometer.
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Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction patterns are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are indexed, integrated, and scaled. An absorption correction is applied to account for the attenuation of X-rays by the crystal.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Characterization
NMR spectroscopy is used to confirm the molecular structure in solution.
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the presence of the pyrazole and phenyl moieties and the amino group.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.
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Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for further structural elucidation.[3][4]
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to structural elucidation.
Logical Flow of Structure Solution and Refinement
References
- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for 5-pyridin-3-yl-2H-pyrazol-3-ylamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The CAS number for 5-pyridin-3-yl-2H-pyrazol-3-ylamine is 149246-87-7, and its molecular formula is C₈H₈N₄. While this compound is listed by several commercial suppliers, they typically do not provide in-depth analytical data.
Although specific data for this compound is elusive, this guide presents general methodologies and expected spectral characteristics based on the analysis of closely related pyrazole and pyridine-containing compounds. This information can serve as a valuable reference for researchers aiming to synthesize or characterize this molecule.
Expected Spectroscopic Characteristics
The following sections outline the anticipated spectral features for this compound based on the known spectroscopic behavior of its constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ (Amino group) |
| ~6.0 - 6.5 | Singlet | 1H | Pyrazole C4-H |
| ~7.3 - 7.5 | Doublet of Doublets | 1H | Pyridine C5-H |
| ~8.0 - 8.2 | Doublet of Triplets | 1H | Pyridine C4-H |
| ~8.4 - 8.6 | Doublet | 1H | Pyridine C6-H |
| ~8.8 - 9.0 | Singlet | 1H | Pyridine C2-H |
| ~11.0 - 12.0 | Broad Singlet | 1H | Pyrazole N-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~95 - 105 | Pyrazole C4 |
| ~123 - 125 | Pyridine C5 |
| ~133 - 135 | Pyridine C3 |
| ~136 - 138 | Pyridine C4 |
| ~147 - 149 | Pyridine C6 |
| ~148 - 150 | Pyridine C2 |
| ~140 - 150 | Pyrazole C5 |
| ~155 - 165 | Pyrazole C3 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1650 - 1580 | Medium to Strong | N-H bending (amine) |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |
| 1300 - 1000 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 160.08 | [M]⁺ (Molecular Ion) |
| 133.06 | [M - HCN]⁺ |
| 105.05 | [M - HCN - N₂]⁺ |
| 78.03 | [C₅H₄N]⁺ (Pyridyl cation) |
General Experimental Protocols
While specific protocols for this compound are not available, the following are standard methodologies for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically DMSO-d₆, to ensure the exchangeable protons of the amine and pyrazole N-H groups are observed.
-
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing: The spectra are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) for LC-MS or introduced directly for solids probe analysis.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Logical Workflow for Synthesis and Characterization
The synthesis of this compound would likely involve the cyclization of a precursor containing the pyridine and a suitable three-carbon unit. A logical workflow for its synthesis and subsequent characterization is outlined below.
Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.
A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] Since its first synthesis in 1883, the pyrazole nucleus has become a cornerstone in the development of a wide array of therapeutic agents, including several FDA-approved drugs.[1] The structural versatility of the pyrazole ring allows for extensive modification, leading to derivatives with a broad spectrum of pharmacological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3][4] This guide provides an in-depth overview of the screening methodologies, key biological activities, and mechanisms of action of novel pyrazole derivatives, intended to aid researchers in the discovery and development of new therapeutic leads.
Anticancer Activity
Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[5][6] These mechanisms often involve the inhibition of key proteins and signaling pathways crucial for tumor growth, proliferation, and survival, such as protein kinases and tubulin polymerization.[5][7][8]
Quantitative Data on Anticancer Activity
The antiproliferative effects of novel pyrazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A summary of representative compounds is presented below.
| Compound ID/Class | Target/Mechanism | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| Compound 37 | Induces apoptosis via caspase-3, PARP, Bcl-2/BAX modulation | MCF-7 (Breast) | 5.21 | [5] |
| Pyrazole Benzothiazole Hybrid (Compound 25) | Antiangiogenic, targets VEGFR-2 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [5] |
| 5-alkylated selanyl-1H-pyrazole (Compound 54) | Dual EGFR/VEGFR-2 inhibitor | HepG2 (Liver) | 13.85 | [5] |
| Pyrazole-containing imide (Compound 161b) | Potent inhibitory activity | A-549 (Lung) | 3.22 | [9] |
| 4-chloro substituted pyrazole (Compound A) | Cytotoxic activity | HeLa (Cervical) | 4.94 | [10] |
| Chromene-pyrazole hybrid | Anti-leukemic activity | K562 (Leukemia) | 0.5 | [11] |
Key Signaling Pathways in Cancer Targeted by Pyrazoles
Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are critical for signaling pathways that control cell proliferation and angiogenesis. Inhibition of these pathways can halt tumor growth and prevent the formation of new blood vessels that supply the tumor.
Caption: EGFR/VEGFR signaling pathways inhibited by pyrazole derivatives.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, are well-established anti-inflammatory agents.[12] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades such as the NF-κB pathway.[12][13]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of key enzymes or cellular responses.
| Compound ID/Class | Target | Assay/Model | Activity Metric | Reference |
| Celecoxib | COX-2 | Enzyme Inhibition | Ki = 0.04 µM | [12] |
| Pyrazole Carboxamides (Compound 79) | Anti-inflammatory | Animal Model | Most active in series | [1] |
| 3,5-diarylpyrazoles | COX-2 | Enzyme Inhibition | IC₅₀ = 0.01 µM | [12] |
| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX | Enzyme Inhibition | IC₅₀ = 0.03 µM (COX-2) / 0.12 µM (5-LOX) | [12] |
| Compound 6c | NF-κB | LPS-stimulated RAW264.7 cells | Potent inhibitor of NF-κB transcription | [13] |
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][13] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of cytokines like TNF-α and IL-6. Several pyrazole derivatives have been shown to suppress this pathway.[13]
Caption: Inhibition of the NF-κB inflammatory pathway by pyrazole derivatives.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[14][15] Pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[1][16][17]
Quantitative Data on Antimicrobial Activity
Antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in diffusion assays.
| Compound ID/Class | Target Organism(s) | Activity Metric (MIC, µg/mL) | Reference |
| Compound 9 (Pyrazoline) | Staphylococcus aureus (MDR) | 4 | [15] |
| Compound 9 (Pyrazoline) | Enterococcus spp. | 4 | [15] |
| Carbothiohydrazide 21a | S. aureus, B. subtilis | 62.5 - 125 | [17] |
| Carbothiohydrazide 21a | C. albicans, A. niger | 2.9 - 7.8 | [17] |
| Pyrazole-thiazolidinone conjugates | Antibacterial activity | Active against Gram + and Gram - | [9][18] |
Experimental Protocols & Workflow
A systematic approach is essential for the efficient screening of novel compounds. The general workflow involves primary screening to identify hits, followed by secondary assays to confirm activity and elucidate the mechanism of action.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. srrjournals.com [srrjournals.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
In Silico Modeling and Docking Studies of 5-pyridin-3-yl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 5-pyridin-3-yl-2H-pyrazol-3-ylamine, represents a promising starting point for the design of novel therapeutic agents. Possessing the key structural features of a hydrogen bond donor and acceptor-rich pyrazole ring coupled with a pyridine moiety, this compound is well-suited for interaction with various biological targets, particularly protein kinases. This technical whitepaper provides a comprehensive overview of the in silico modeling and molecular docking studies pertinent to this core structure. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes methodologies and findings from closely related pyrazole-pyridine analogs to present a predictive framework for its evaluation. This document outlines detailed experimental protocols for computational analysis, presents potential quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams, offering a foundational resource for researchers engaged in kinase inhibitor discovery and development.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] The fusion of a pyrazole ring with a pyridine moiety, as seen in this compound, creates a scaffold with significant potential for forming targeted interactions within the ATP-binding pockets of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[4] The 3-amino group on the pyrazole ring can act as a crucial hinge-binding motif, a common feature in many kinase inhibitors.[5]
This guide explores the potential of this compound as a kinase inhibitor through the lens of in silico modeling and molecular docking. By examining the methodologies applied to analogous compounds, we can construct a robust strategy for evaluating its biological potential.
Predicted Biological Activity and Potential Targets
Based on the structure-activity relationships of similar pyrazole-based compounds, this compound is predicted to exhibit inhibitory activity against several families of protein kinases. Analogs with the 1H-pyrazol-3-amine core have demonstrated potent inhibition of kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (TRKs).[3][5][6]
Potential Signaling Pathway Involvement
Given its predicted kinase inhibitory profile, this compound could modulate signaling pathways critical to cell proliferation, survival, and inflammation. One such putative pathway is the RIPK1-mediated necroptosis pathway, a form of programmed cell death implicated in inflammatory diseases.
Data Presentation: Predicted and Analog-Derived Quantitative Data
The following tables summarize predicted physicochemical properties and representative biological activity data derived from close structural analogs of this compound. This data serves as a benchmark for what might be expected from in vitro and in silico evaluation of the target compound.
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Compliance |
| Molecular Weight | 160.17 g/mol | Lipinski's Rule of 5 |
| LogP | 1.25 | Lipinski's Rule of 5 |
| Hydrogen Bond Donors | 2 | Lipinski's Rule of 5 |
| Hydrogen Bond Acceptors | 3 | Lipinski's Rule of 5 |
| Polar Surface Area | 68.5 Ų | Veber's Rule |
| Rotatable Bonds | 1 | Veber's Rule |
| Water Solubility | High | - |
| GI Absorption | High | - |
| BBB Permeant | No | - |
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are predicted using computational models.
Table 2: Biological Activity of Analogous Pyrazole-Pyridine Compounds
| Analog Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 1H-Pyrazol-3-amine Derivative | RIPK1 | In vitro necroptosis | Low nanomolar | [5] |
| Pyrazolopyrimidine Derivative | CDK2 | Enzymatic | 450 | [3] |
| Pyrazolo[3,4-b]pyridine L5 | TRKA | Enzymatic | - (Docking Score: -14.169 kcal/mol) | [6][7] |
| 5-amino-1H-pyrazole-4-carboxamide | FGFR1 | Enzymatic | 46 | [8] |
Experimental Protocols
This section details the standard methodologies for the in silico evaluation of this compound.
Molecular Docking Workflow
Molecular docking simulations are essential for predicting the binding mode and affinity of a ligand to its target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-pyridin-3-yl-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological context of 5-pyridin-3-yl-2H-pyrazol-3-ylamine. This heterocyclic amine is a valuable building block in medicinal chemistry and agrochemical research, with potential applications in the development of therapeutics for inflammatory diseases and cancer.[1][2]
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | BIOFOUNT[3], 2a biotech |
| Molecular Weight | 160.17 g/mol | BIOFOUNT[3] |
| Appearance | Yellow solid | Chem-Impex[2] |
| CAS Number | 149246-87-7 | Chem-Impex[2], BIOFOUNT[3] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[2] |
| Storage Conditions | 0-8 °C (short term), -20 °C (long term) | Chem-Impex[2], BIOFOUNT[3] |
| Predicted Melting Point | 180-220 °C | Estimated |
| Predicted Boiling Point | > 400 °C (decomposes) | Estimated |
| Predicted pKa | Basic pKa ~5.5 (pyridine), Acidic pKa ~14 (pyrazole NH) | Estimated |
| Predicted Aqueous Solubility | Low to moderate | Estimated |
| Predicted logP | 1.0 - 2.0 | Estimated |
Disclaimer: Predicted values are estimations based on the chemical structure and properties of similar heterocyclic compounds and should be confirmed by experimental data.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine. This common and effective method for creating pyrazole rings is adaptable for this specific compound.[4][5]
Proposed Synthesis of this compound
A plausible and efficient synthetic route involves the reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydrazine hydrate.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol:
This protocol is adapted from the synthesis of structurally similar aminopyrazoles.[5]
-
Reaction Setup: To a stirred solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol (e.g., 20 mL per gram of nitrile), add hydrazine hydrate (1.5 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a yellow solid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of the target compound.
Potential Biological Context and Signaling Pathways
Derivatives of pyrazole and the fused pyrazolopyridine scaffold are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][7] Notably, these structures are frequently found in kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[6][7][8]
Given that this compound contains both a pyrazole and a pyridine ring, it is plausible that this compound could function as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazolopyridine core can act as a hinge-binding motif, mimicking the adenine ring of ATP to competitively inhibit kinase activity.[7][9][10]
Hypothesized Signaling Pathway: Kinase Inhibition
The diagram below illustrates a generalized signaling pathway where a pyrazole-based inhibitor, such as this compound, could act. In this hypothetical model, the compound targets an oncogenic or pro-inflammatory kinase, thereby blocking downstream signaling events that lead to cell proliferation or the production of inflammatory mediators.
Caption: Hypothesized mechanism of action via kinase inhibition.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation of the predicted physicochemical properties and biological activities is essential for advancing its potential applications.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 149246-87-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action studies for pyrazole-based compounds
An In-depth Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and ability to form key interactions with biological targets have made it a "privileged scaffold" in drug discovery. Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and several kinase inhibitors used in oncology, feature the pyrazole core, highlighting its therapeutic significance. These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a detailed exploration of the molecular mechanisms through which pyrazole-based compounds exert their therapeutic effects, focusing on their roles in enzyme inhibition and the modulation of critical cellular pathways.
Anti-inflammatory Mechanism of Action: Selective COX-2 Inhibition
A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).
The Role of Cyclooxygenase (COX)
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Two main isoforms exist:
-
COX-1: A constitutively expressed enzyme involved in physiological functions, such as protecting the stomach lining and maintaining platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.
Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of COX-1's protective functions. Pyrazole-based drugs, like Celecoxib, achieve their anti-inflammatory effects with a reduced risk of such side effects by selectively targeting COX-2. This selectivity is attributed to the presence of a polar sulfonamide side chain on the pyrazole scaffold, which binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.
Caption: Mechanism of COX-2 Inhibition by Pyrazole Compounds.
Table 1: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | - | - | 8.17 | |
| Compound 125a | - | - | 8.22 | |
| Compound 125b | - | - | 9.31 | |
| Compound 189a | >880 | 0.039 | 22.21 | |
| Compound 189c | >670 | 0.038 | 17.47 |
Anticancer Mechanisms of Action
Pyrazole-based compounds employ a multi-pronged approach to combat cancer, primarily through the inhibition of protein kinases, induction of programmed cell death (apoptosis), and halting the cell division cycle.
Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Pyrazole derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the progression of the cell cycle. Pyrazole-based inhibitors can block the activity of complexes like CDK2/Cyclin A, leading to cell cycle arrest, typically at the G1 or G2/M phase, and preventing cancer cell proliferation.
-
Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer progression. Pyrazole ureas have been identified as potent allosteric inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the enzyme.
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Pyrazole hybrids have been shown to effectively inhibit VEGFR-2, thereby suppressing tumor angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation. Several pyrazole derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment.
Caption: General Mechanism of Kinase Inhibition by Pyrazole Compounds.
Table 2: Kinase Inhibitory Activity of Selected Pyrazole Compounds
| Compound | Target Kinase | IC₅₀ or Kᵢ (µM) | Cell Line | Reference |
| Compound 4 | CDK2 | 3.82 (IC₅₀) | - | |
| Compound 7d | CDK2 | 1.47 (IC₅₀) | - | |
| Compound 9 | CDK2 | 0.96 (IC₅₀) | - | |
| Compound 15 | CDK2 | 0.005 (Kᵢ) | - | |
| BIRB 796 | p38 MAPK | - | - | |
| Compound 9 | VEGFR-2 | 0.22 (IC₅₀) | - | |
| Compound 13 | VEGFR-2 | 0.045 (IC₅₀) | - | |
| Compound 3f | EGFR | 0.066 (IC₅₀) | - | |
| Compound C5 | EGFR | 0.07 (IC₅₀) | - |
Induction of Apoptosis
Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. Many cancers evade this process. Pyrazole derivatives can reinstate apoptosis in cancer cells through several mechanisms.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for controlling the intrinsic apoptosis pathway. Pyrazoles have been shown to decrease the expression of Bcl-2 and increase the expression of Bax, shifting the balance in favor of cell death.
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Pyrazole compounds can trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and cell death.
-
DNA Damage: Some pyrazole derivatives can induce DNA damage, which triggers a p53-mediated response that can lead to either cell cycle arrest to allow for repair or, if the damage is too severe, apoptosis.
Caption: Induction of Apoptosis by Pyrazole Compounds via Bcl-2 Family Modulation.
Cell Cycle Arrest
By inhibiting key regulators like CDKs, pyrazole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. Analysis using flow cytometry often reveals an accumulation of cells in a particular phase of the cell cycle following treatment with a pyrazole derivative. For example, various compounds have been shown to induce arrest at the G1 phase, preventing entry into the DNA synthesis (S) phase, or at the G2/M phase, blocking entry into mitosis. This arrest provides an opportunity for apoptotic pathways to be initiated.
Table 3: Cell Cycle Arrest Induced by Pyrazole Compounds
| Compound | Cell Line | Phase of Arrest | Reference |
| Compound 4 | HCT-116 | G1 Phase | |
| Compound 43d | - | G2/M Phase | |
| Compound 13 | HCT-116 | G1 Phase | |
| Compound 3f | HCT-116 | G1/S Phase | |
| Compound 13a | A549 | Sub G1 & G2/M | |
| Compound 15 | Huh7, MCF7, HCT116 | SubG1/G1 |
Key Experimental Protocols
The following section details standardized protocols for assays commonly used to investigate the mechanisms of action described above.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.
Methodology
-
Cell Culture and Treatment: Culture and treat cells with the pyrazole compound as desired. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, enabling differentiation between G0/G1, S, and G2/M phases.
Methodology
-
Cell Collection: Harvest treated cells and prepare a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet and treat with RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Height plot) to exclude doublets and aggregates from the analysis.
Caption: Experimental Workflow for Cell Cycle Analysis using PI Staining.
Conclusion
Pyrazole-based compounds are a remarkably versatile class of molecules that exert their biological effects through diverse and potent mechanisms of action. Their ability to selectively inhibit key enzymes like COX-2 and a wide range of protein kinases has led to significant therapeutic advances in the treatment of inflammation and cancer. Furthermore, their capacity to modulate fundamental cellular processes, including apoptosis and cell cycle progression, underscores their importance in oncology drug development. The continued exploration of the pyrazole scaffold, guided by the mechanistic insights and experimental approaches detailed in this guide, promises to yield novel and more effective therapeutic agents for a variety of diseases.
Technical Guide: 5-pyridin-3-yl-1H-pyrazol-3-amine (CAS 149246-87-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-pyridin-3-yl-1H-pyrazol-3-amine, identified by CAS number 149246-87-7, is a heterocyclic amine belonging to the pyrazole class of compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of both a pyridine and a pyrazole ring suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and relevant experimental protocols for 5-pyridin-3-yl-1H-pyrazol-3-amine, with a focus on its potential as a modulator of key signaling pathways in disease.
Chemical Properties and Data
5-pyridin-3-yl-1H-pyrazol-3-amine is a small molecule with the molecular formula C₈H₈N₄. Its chemical structure combines a pyridine ring and a pyrazole ring bearing an amine group. This arrangement of nitrogen-containing heterocycles provides multiple points for hydrogen bonding and other molecular interactions, which is crucial for its biological activity.
| Property | Value | Source |
| CAS Number | 149246-87-7 | - |
| IUPAC Name | 5-(pyridin-3-yl)-1H-pyrazol-3-amine | |
| Molecular Formula | C₈H₈N₄ | |
| Molecular Weight | 160.18 g/mol | - |
| Predicted Boiling Point | 486.9±35.0 °C | |
| Predicted Density | 1.315±0.06 g/cm³ | |
| SMILES | Nc1cc(c2cc[nH]c2)nn1 | - |
| InChI | InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H2,9,11,12) |
Synthesis and Experimental Protocols
A general procedure for the synthesis of 3(5)-aminopyrazoles involves the reaction of an appropriate β-ketonitrile with hydrazine hydrate. For the synthesis of 5-pyridin-3-yl-1H-pyrazol-3-amine, a potential starting material would be 3-oxo-3-(pyridin-3-yl)propanenitrile.
General Experimental Protocol for the Synthesis of 3(5)-Aminopyrazoles:
-
Reaction Setup: A solution of the β-ketonitrile (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine: Hydrazine hydrate (1-1.2 equivalents) is added to the solution. The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a suitable base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazole.
Biological Activity and Mechanism of Action
The pyrazole scaffold is a common feature in a multitude of kinase inhibitors. The structural similarity of 5-pyridin-3-yl-1H-pyrazol-3-amine to known kinase inhibitors suggests that it likely exerts its biological effects through the modulation of one or more protein kinases.
Anti-inflammatory Activity and RIPK1 Inhibition
Recent studies have highlighted the potential of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of cellular necroptosis, a form of programmed necrosis that plays a critical role in the inflammatory response. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
A closely related analog, a 1-(pyridin-4-yl)-1H-pyrazol-3-amine derivative, has been identified as a potent RIPK1 inhibitor with efficacy in in vivo models of inflammation, such as dextran sulfate sodium (DSS)-induced colitis and tumor necrosis factor-alpha (TNF-α)-induced Systemic Inflammatory Response Syndrome (SIRS). This strongly suggests that 5-pyridin-3-yl-1H-pyrazol-3-amine may also function as a RIPK1 inhibitor.
Signaling Pathway:
Anticancer Potential
The inhibition of specific kinases is a cornerstone of modern cancer therapy. Given that many pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases, it is plausible that 5-pyridin-3-yl-1H-pyrazol-3-amine could exhibit antiproliferative effects against cancer cells. Further investigation into its kinase inhibition profile is warranted to identify potential oncogenic kinases that it may target.
Experimental Protocols for Biological Assays
In Vitro RIPK1 Kinase Inhibition Assay (Conceptual)
This assay would quantify the ability of 5-pyridin-3-yl-1H-pyrazol-3-amine to inhibit the enzymatic activity of RIPK1. A common method is a luminescence-based assay that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Reaction Components: Recombinant human RIPK1 enzyme, a suitable kinase substrate (e.g., a generic myelin basic protein or a specific peptide substrate), ATP, and the test compound (5-pyridin-3-yl-1H-pyrazol-3-amine) at various concentrations.
-
Assay Procedure: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase-catalyzed reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Cellular Necroptosis Assay in HT-29 Cells
This cell-based assay assesses the ability of the compound to protect cells from necroptotic cell death. Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis.
-
Cell Culture: HT-29 cells are cultured in appropriate media and seeded into 96-well plates.
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic (to inhibit cellular inhibitors of apoptosis proteins), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis).
-
Compound Treatment: Cells are pre-treated with various concentrations of 5-pyridin-3-yl-1H-pyrazol-3-amine for a specified period before the addition of the necroptosis-inducing agents.
-
Cell Viability Assessment: After a suitable incubation period (e.g., 24-48 hours), cell viability is measured using a standard method such as the MTT assay or a commercial ATP-based luminescence assay.
-
Data Analysis: The percentage of cell viability is calculated relative to control cells (treated with vehicle and the necroptosis-inducing agents). The EC₅₀ value (the concentration required to protect 50% of the cells from necroptosis) is determined from the dose-response curve.
Experimental Workflow:
Conclusion
5-pyridin-3-yl-1H-pyrazol-3-amine (CAS 149246-87-7) is a promising small molecule with the potential for significant biological activity, particularly as a kinase inhibitor. Based on the activity of closely related analogs, it is strongly suggested to be an inhibitor of RIPK1, a key mediator of necroptosis and inflammation. This positions the compound as a valuable lead for the development of novel therapeutics for inflammatory diseases and potentially cancer. Further detailed studies are required to fully elucidate its kinase inhibition profile, confirm its mechanism of action, and evaluate its efficacy and safety in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.
Structure-Activity Relationship of 5-pyridin-3-yl-2H-pyrazol-3-ylamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-pyridin-3-yl-2H-pyrazol-3-ylamine scaffold represents a promising framework in the design of novel kinase inhibitors, a class of therapeutics pivotal in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, detailing their biological activities, the signaling pathways they modulate, and the experimental protocols necessary for their evaluation.
Core Structure and Rationale
The this compound core combines the structural features of a pyrazole and a pyridine ring. The pyrazole moiety is a well-established pharmacophore in numerous kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The appended pyridine ring offers a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic properties. The 3-amino group on the pyrazole ring often serves as a critical anchor, engaging with the hinge region of the kinase.
Structure-Activity Relationship (SAR) Analysis
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole Analogs
| Compound ID | R1 (N1-substituent) | R2 (C4-substituent) | R3 (Pyridine modification) | Target Kinase | IC50 (nM) |
| 1a | H | H | H | Aurora A | 150 |
| 1b | Methyl | H | H | Aurora A | 85 |
| 1c | Ethyl | H | H | Aurora A | 120 |
| 1d | H | Cyano | H | Aurora A | 50 |
| 1e | H | H | 6-Chloro | Aurora A | 75 |
| 2a | H | H | H | CDK2 | 250 |
| 2b | Phenyl | H | H | CDK2 | 90 |
| 2c | H | Phenyl | H | CDK2 | 110 |
Note: The data presented in this table is a representative compilation based on analogous pyrazole-based kinase inhibitors to illustrate potential SAR trends for the this compound scaffold. Actual values for specific analogs would require dedicated experimental evaluation.
Key SAR Observations:
-
N1-Substitution on the Pyrazole Ring: Small alkyl substitutions, such as a methyl group (Compound 1b), can enhance potency against certain kinases like Aurora A, potentially by optimizing van der Waals interactions in the ATP binding pocket. Larger or more complex substituents may lead to steric hindrance.
-
C4-Substitution on the Pyrazole Ring: The introduction of an electron-withdrawing group like a cyano group (Compound 1d) at the C4 position can significantly increase inhibitory activity. This suggests that this position is tolerant to substitution and can be explored for further optimization.
-
Pyridine Ring Modifications: Substitution on the pyridine ring (Compound 1e) can modulate activity, likely by influencing the electronic properties and orientation of the pyridine nitrogen, which may engage in additional interactions with the kinase.
-
Target Specificity: The nature and position of substituents can drastically alter the selectivity profile. For instance, aromatic substitutions (Compounds 2b and 2c) appear to favor CDK2 inhibition over Aurora A.
Targeted Signaling Pathways
This compound analogs, like many other pyrazole-based compounds, are often designed to target key signaling pathways implicated in cancer cell proliferation and survival. The two primary pathways of interest for this class of compounds are the Cyclin-Dependent Kinase (CDK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
CDK/Rb Signaling Pathway
CDKs are crucial regulators of the cell cycle. Their inhibition by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK/Rb pathway by this compound analogs.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.
A Predictive Toxicological Profile of 5-pyridin-3-yl-2H-pyrazol-3-ylamine: An In-Depth Technical Guide for Preclinical Assessment
Disclaimer: This document provides a predictive toxicological assessment for 5-pyridin-3-yl-2H-pyrazol-3-ylamine. As of the date of this report, no specific, publicly available preclinical toxicity studies for this exact molecule have been identified. The information herein is extrapolated from data on structurally related aminopyrazole and pyridine-containing compounds and is intended to guide future research and risk assessment. All data and protocols should be considered illustrative.
Executive Summary
This compound is a heterocyclic amine containing both a pyrazole and a pyridine moiety. Such compounds are of significant interest in medicinal and agricultural chemistry due to their potential as bioactive molecules, including kinase inhibitors for treating conditions like cancer and inflammation[1][2]. This guide outlines a predictive preliminary toxicity assessment, drawing parallels from related chemical structures to anticipate its safety profile. Key areas of focus include acute toxicity, genotoxicity, and potential organ-specific effects. The provided experimental protocols and data tables are representative of standard toxicological assays and should serve as a framework for designing a formal preclinical safety evaluation.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 149246-87-7 | BIOFOUNT[3] |
| Molecular Formula | C₈H₈N₄ | BIOFOUNT[3] |
| Molecular Weight | 160.17 g/mol | BIOFOUNT[3] |
| Appearance | (Predicted) White to off-white solid | General chemical knowledge |
| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol | General chemical knowledge |
Predictive Acute Toxicity Assessment
Based on safety data for related aminopyrazole compounds, this compound may possess acute oral toxicity and potential for skin and eye irritation.
Table 1: Predicted Acute Toxicity Profile and GHS Hazard Classifications (Extrapolated)
| Hazard Class | Predicted Classification | GHS Statement | Reference Compound(s) |
| Acute Oral Toxicity | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | 5-(2-Methoxy-phenyl)-2-methyl-2H-pyrazol-3-ylamine (Acute Tox. 3), Pyrazol-3-ylamine (Acute Tox. 4)[4] |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation | Pyrazol-3-ylamine (Skin Corr. 1B)[4], 5-Methyl-2-pyridin-2-yl-2H-pyrazol-3-ylamine (Irritant)[5] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | Pyrazol-3-ylamine (Eye Dam. 1)[4] |
Experimental Protocols for Toxicity Assessment
The following are standard protocols that should be employed to formally assess the toxicity of this compound.
-
Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50).
-
Methodology:
-
Cell Lines: A panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) should be used.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24 to 72 hours.
-
Viability Assessment: Cell viability is measured using an MTT or resazurin-based assay. Absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
-
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.
-
Methodology:
-
Strains: A standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix) should be used.
-
Exposure: The tester strains are exposed to various concentrations of the test compound on a minimal glucose agar plate.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies (his+) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level. A recent study on related pyrazolo[3,4-b]pyridine derivatives found no genotoxic effects in an Ames test at doses up to 5 mM, which provides a useful reference point[6].
-
-
Objective: To determine the acute oral toxicity (LD50) of the compound in a rodent model.
-
Methodology:
-
Animal Model: Female rats or mice are typically used.
-
Dosing: The compound is administered by oral gavage at sequential dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 is estimated based on the observed mortality at different dose levels. For a related compound, 3H-Pyrazol-3-one, the oral LD50 in rats was >2000 mg/kg bw, indicating low acute toxicity[7].
-
Visualizations: Workflows and Pathways
The following diagrams illustrate standard workflows and pathways relevant to the toxicological assessment of a novel chemical entity.
Caption: A typical workflow for in vitro toxicity screening.
Caption: Potential metabolic pathway leading to toxicity.
Conclusion and Recommendations
While this compound shows promise as a scaffold for drug development, its toxicological profile is currently unknown. Based on data from structurally similar compounds, it is prudent to anticipate moderate acute oral toxicity and potential for skin and eye irritation. A comprehensive preclinical safety assessment is mandatory before advancing this compound in any development pipeline. The immediate priorities should be to conduct a battery of in vitro tests, including cytotoxicity and genotoxicity assays, to establish a preliminary safety profile. Should the in vitro results be favorable, subsequent in vivo acute toxicity studies would be warranted to understand its systemic effects. Researchers are advised to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, to avoid direct contact[3].
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. bio-fount.com [bio-fount.com]
- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Notes and Protocols for 5-pyridin-3-yl-2H-pyrazol-3-ylamine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-pyridin-3-yl-2H-pyrazol-3-ylamine is a heterocyclic compound featuring both pyrazole and pyridine moieties.[1] This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key component in numerous compounds with diverse biological activities, including kinase inhibition.[2][3] Pyrazole-based compounds are known to act as bioisosteres of purines, enabling them to bind to the ATP-binding site of kinases and modulate their activity.[2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of therapeutic agents.[4][5]
These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against two important kinase targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The methodologies described are standard in vitro assays widely used in drug discovery and development.
Target Kinases and Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[6] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[6] In cancer, tumors exploit this pathway to ensure a blood supply for their growth and metastasis.[6][7] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[7]
VEGFR-2 signaling pathway and point of inhibition.
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, such as inflammation, UV radiation, and osmotic shock.[8] Activation of p38 MAPK by upstream kinases leads to the phosphorylation of numerous downstream substrates, including transcription factors and other kinases. This pathway plays a significant role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyridine-Substituted Pyrazole Compounds in Cancer Cell Line Studies
Disclaimer: Direct experimental data for the specific compound 5-pyridin-3-yl-2H-pyrazol-3-ylamine is limited in the public domain. The following application notes and protocols are based on published research for structurally related pyridine-containing pyrazole derivatives that exhibit anticancer properties. These notes are intended to serve as a guide for researchers and drug development professionals interested in this class of compounds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse biological activities, including anticancer properties. The incorporation of a pyridine ring into the pyrazole scaffold can enhance their therapeutic potential. These compounds have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. This document provides an overview of the application of pyridine-substituted pyrazole compounds in cancer cell line studies, including quantitative data on their efficacy and detailed protocols for their evaluation.
Data Presentation: Anticancer Activity of Pyridine-Substituted Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridine-substituted pyrazole compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| QTZ05 | HCT-116 | Colon Carcinoma | 2.3 | [1] |
| HCT-15 | Colon Carcinoma | 10.2 | [1] | |
| HT-29 | Colon Carcinoma | Not specified | [1] | |
| LOVO | Colon Carcinoma | Not specified | [1] | |
| Compound 15c | MCF-7 | Breast Adenocarcinoma | 0.067 | [2] |
| WI-38 (Normal) | Human Embryonic Lung | 23.41 | [2] | |
| Compound 263 | Huh7 | Liver Carcinoma | 1.6 | [3] |
| MCF7 | Breast Adenocarcinoma | 3.3 | [3] | |
| HCT116 | Colon Carcinoma | 1.1 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of pyridine-substituted pyrazole compounds are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the test compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway for Apoptosis Induction
The following diagram illustrates a general pathway for apoptosis induction in cancer cells by pyridine-substituted pyrazole compounds, leading to cell cycle arrest and eventual cell death.
Caption: Proposed mechanism of action for pyridine-substituted pyrazole compounds.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the typical workflow for evaluating the anticancer potential of a novel compound.
Caption: Standard workflow for in vitro anticancer drug screening.
Logical Relationship of Cellular Events
This diagram shows the logical progression from compound treatment to cellular outcomes.
Caption: Cellular events following treatment with an anticancer pyrazole compound.
References
- 1. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of 5-pyridin-3-yl-2H-pyrazol-3-ylamine Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-pyridin-3-yl-2H-pyrazol-3-ylamine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a building block in the synthesis of bioactive molecules.[1] Derivatives from this family, featuring both pyrazole and pyridine moieties, are valuable candidates for developing pharmaceuticals targeting a range of conditions, including cancer and inflammation.[1][2][3] Many compounds with similar pyrazole-based cores have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in disease.[4]
High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target.[5][6] This application note provides a detailed protocol for a high-throughput screening campaign designed to identify inhibitors of a target protein kinase from a library of this compound derivatives. The workflow includes a primary biochemical assay, data analysis, and a secondary cell-based assay for hit confirmation and validation.[7][]
Data Presentation: Summary of HTS Campaign
Effective HTS campaigns rely on robust statistical measures to ensure data quality and reliability.[9] The following tables summarize representative data from a hypothetical primary screen and subsequent hit validation.
Table 1: Primary HTS Campaign Summary
| Metric | Value | Notes |
| Library Screened | This compound Derivatives | A focused library of 10,000 compounds. |
| Screening Format | 384-well microplates | Standard format for HTS to increase throughput.[5] |
| Screening Concentration | 10 µM | Single concentration to identify initial activity. |
| Primary Hit Threshold | >50% Inhibition | Compounds causing greater than 50% signal reduction. |
| Primary Hit Rate | 1.2% | 120 compounds identified as primary hits. |
| Z'-factor | 0.82 | Indicates an excellent assay quality, suitable for HTS.[9] |
Table 2: Dose-Response Analysis of Confirmed Hits
Following the primary screen, hits are confirmed and their potency is determined through dose-response experiments.
| Compound ID | Scaffold | Primary Inhibition (%) | IC₅₀ (nM) | Cell-Based Activity (EC₅₀, nM) |
| HTS-001 | This compound | 98% | 75 | 150 |
| HTS-002 | This compound | 95% | 120 | 250 |
| HTS-003 | This compound | 88% | 350 | 800 |
| HTS-004 | This compound | 85% | 500 | >1000 |
| Staurosporine (Control) | N/A | 100% | 15 | 25 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified kinase signaling pathway showing inhibition by a pyrazol-3-ylamine derivative.
Experimental Workflow Diagram
Caption: A generalized workflow for a high-throughput screening and hit validation campaign.
Experimental Protocols
Protocol 1: Primary HTS - Biochemical Kinase Assay (TR-FRET)
This protocol describes a generic, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for inhibitors of a specific protein kinase.[10] The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.
Materials:
-
Compound Library: 10,000 this compound derivatives dissolved in 100% DMSO.
-
Microplates: 384-well, low-volume, white microplates.[5]
-
Reagents:
-
Kinase enzyme (e.g., Aurora Kinase A)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in Stop Buffer (containing EDTA).
-
-
Instrumentation:
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer.
-
Multidrop combi reagent dispenser.
-
TR-FRET enabled microplate reader.
-
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 40 nL of each compound from the library source plates to the 384-well assay plates. Also, prepare wells for controls:
-
Positive Controls (0% Inhibition): 40 nL of DMSO.
-
Negative Controls (100% Inhibition): 40 nL of a known potent inhibitor (e.g., Staurosporine).
-
-
Enzyme Addition: Add 5 µL of 2X kinase enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 2X substrate/ATP solution (e.g., 200 nM substrate, 20 µM ATP final concentrations) to all wells. The final reaction volume is 10 µL.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mixture (containing Eu-antibody and SA-APC in Stop Buffer) to each well. This stops the kinase reaction and initiates the detection process.
-
Signal Reading: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind. Read the plates on a TR-FRET microplate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Assess the quality of the assay for each plate by calculating the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%).[4]
Protocol 2: Secondary Assay - Cell-Based Target Engagement
This protocol describes a cell-based assay to confirm the activity of hit compounds in a more physiologically relevant context by measuring the inhibition of a downstream substrate's phosphorylation.[11]
Materials:
-
Cell Line: A stable cell line endogenously expressing the target kinase (e.g., HeLa or HCT116).
-
Reagents:
-
Cell culture medium and supplements.
-
Confirmed hit compounds from the primary screen.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody for the phosphorylated substrate and a primary antibody for the total substrate; corresponding secondary antibodies.
-
-
Instrumentation:
-
384-well clear-bottom, white-walled microplates for cell culture.
-
High-content imaging system or plate-based cytometer (e.g., In-Cell Analyzer).
-
Methodology:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Treat the cells with compounds at various concentrations (e.g., 8-point dose-response curve from 10 µM to 1 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis or Fixation:
-
For lysis-based detection, wash cells and add lysis buffer.
-
For imaging, fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with bovine serum albumin (BSA).
-
-
Immunostaining (for imaging): Incubate cells with the primary antibody against the phosphorylated substrate, followed by incubation with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
-
Signal Detection:
-
For lysis-based assays, use a detection method like ELISA or AlphaLISA on the cell lysates.
-
For imaging, acquire images using a high-content imaging system.
-
-
Data Analysis: Quantify the intensity of the phosphorylation signal relative to the total protein or cell number. Plot the signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Conclusion
This application note provides a comprehensive framework for a high-throughput screening campaign to identify and validate novel kinase inhibitors from a this compound derivative library. The combination of a robust primary biochemical screen with a physiologically relevant secondary cell-based assay is crucial for identifying high-quality lead compounds.[7] The detailed protocols and data presentation guidelines outlined here serve as a valuable resource for researchers in the field of drug discovery, facilitating the identification of promising candidates for further development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds of significant medicinal interest. Its structural resemblance to purine bases has made it a cornerstone in the development of a wide array of therapeutic agents, including kinase inhibitors for cancer therapy, antivirals, and anti-inflammatory agents. 5-Aminopyrazoles are versatile and readily accessible precursors for the construction of this bicyclic system. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridine derivatives, focusing on common and efficient methodologies starting from 5-aminopyrazoles.
Synthetic Strategies Overview
The construction of the pyrazolo[3,4-b]pyridine core from 5-aminopyrazoles generally involves the formation of the pyridine ring through condensation with a three-carbon electrophilic partner. The key strategies include:
-
Friedländer Annulation: A classical and widely used method involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, typically under acidic or thermal conditions.
-
Multicomponent Reactions (MCRs): One-pot reactions that bring together three or more reactants to form the target heterocycle with high atom economy and efficiency. These are particularly valuable for generating diverse libraries of compounds.
-
Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of the 5-aminopyrazole to an α,β-unsaturated ketone or aldehyde, followed by cyclization and aromatization.
-
Cascade Cyclization with Alkynyl Aldehydes: A modern approach involving the condensation of a 5-aminopyrazole with an alkynyl aldehyde, followed by a metal-catalyzed intramolecular cyclization.
The choice of synthetic route often depends on the desired substitution pattern on the final pyrazolo[3,4-b]pyridine ring and the availability of starting materials.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of various pyrazolo[3,4-b]pyridine derivatives using different methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Friedländer Synthesis of Pyrazolo[3,4-b]pyridines
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Acetylacetone | Acetic Acid | Reflux, 4h | 85 | [1] |
| 1H-Pyrazol-5-amine | Ethyl acetoacetate | Acetic Acid | Reflux, 6h | 78 | [2] |
| 3-Amino-1H-pyrazole-4-carbonitrile | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | Reflux, 5h | 92 | [3] |
| 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine | Dibenzoylmethane | p-TsOH / Toluene | Reflux, 12h | 75 | [2] |
Table 2: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
| 5-Aminopyrazole | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzaldehyde | Malononitrile | Piperidine / Ethanol | Reflux, 3h | 91 | [1] |
| 1H-Pyrazol-5-amine | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | L-Proline / Water | 80°C, 2h | 88 | [2][4] |
| 3-Amino-1H-pyrazole-4-carbonitrile | Cyclohexanecarboxaldehyde | Dimedone | TFA / Acetic Acid | MW, 140°C, 15 min | 80 | [1][5] |
| 1-Aryl-3-indolyl-5-aminopyrazoles | Aryl aldehydes | Cyclic β-diketones | DMF | Heating | Good | [1][5] |
Table 3: Synthesis via Cascade Cyclization with Alkynyl Aldehydes [6]
| 5-Aminopyrazole Derivative | Alkynyl Aldehyde | Catalyst/Solvent | Conditions | Yield (%) |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag(CF₃CO₂) / TfOH / DMAc | 100°C, 2h | 85 |
| 1,3-Diphenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag(CF₃CO₂) / TfOH / DMAc | 100°C, 2h | 78 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-(Thiophen-2-yl)propiolaldehyde | Ag(CF₃CO₂) / TfOH / DMAc | 100°C, 2h | 72 |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I₂ / TfOH / DMSO | 100°C, 6h | 68 (Iodinated) |
Experimental Protocols
Protocol 1: General Procedure for the Friedländer Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines
This protocol describes a typical acid-catalyzed condensation of a 5-aminopyrazole with a 1,3-diketone.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane) (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole derivative (e.g., 10 mmol, 1.0 eq) and the 1,3-diketone (11 mmol, 1.1 eq).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.
Protocol 2: General Procedure for the Three-Component Synthesis of 4,7-Dihydro-1H-pyrazolo[3,4-b]pyridines
This protocol outlines a one-pot synthesis utilizing a 5-aminopyrazole, an aldehyde, and an active methylene compound.
Materials:
-
5-Aminopyrazole derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Catalyst (e.g., piperidine, L-proline) (0.1 eq)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole derivative (10 mmol, 1.0 eq), the aldehyde (10 mmol, 1.0 eq), and the active methylene compound (10 mmol, 1.0 eq) in the chosen solvent (30 mL).
-
Add the catalyst (1 mmol, 0.1 eq) to the mixture.
-
Heat the reaction mixture to the specified temperature (e.g., reflux for ethanol, 80°C for water) with stirring.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with the solvent used for the reaction and then with diethyl ether.
-
The product can be further purified by recrystallization if necessary. For some reactions, the initially formed 4,7-dihydropyrazolo[3,4-b]pyridines can be aromatized to the corresponding pyrazolo[3,4-b]pyridines by oxidation with an appropriate oxidizing agent (e.g., DDQ).[1]
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for the Friedländer synthesis of pyrazolo[3,4-b]pyridines.
Signaling Pathway Diagram
Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), which are key players in neuronal survival and proliferation, and are often implicated in cancer when dysregulated.
Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles offers a versatile and powerful platform for the discovery of novel therapeutic agents. The methodologies outlined in these application notes, from the classic Friedländer annulation to modern multicomponent reactions, provide researchers with a robust toolkit for accessing a wide range of structurally diverse compounds. The provided protocols and comparative data aim to facilitate the efficient and strategic design and synthesis of new pyrazolo[3,4-b]pyridine-based molecules for further investigation in drug development programs.
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-pyridin-3-yl-2H-pyrazol-3-ylamine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-pyridin-3-yl-2H-pyrazol-3-ylamine is a versatile heterocyclic fragment that holds considerable promise in the field of drug discovery and development. Its unique structural arrangement, featuring both a pyrazole and a pyridine moiety, makes it an attractive starting point for the design of potent and selective modulators of various biological targets.[1] This fragment is particularly relevant in the development of kinase inhibitors for oncology and inflammatory diseases. The pyrazole core can serve as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility and lipophilicity, while the nitrogen atoms can participate in crucial hydrogen bonding interactions with target proteins.[1]
These application notes provide an overview of the utility of this compound as a fragment in drug design, supported by data on related compounds, and offer detailed protocols for key experimental assays.
Key Applications in Drug Design
The this compound scaffold is a privileged structure in medicinal chemistry, primarily for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyridine core, closely related to the title compound, is found in several approved and clinical-stage kinase inhibitors.
Potential Kinase Targets:
-
c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain are of significant therapeutic interest.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a well-established target in oncology. Inhibiting VEGFR-2 can stifle tumor growth and metastasis.
-
GSK-3β (Glycogen Synthase Kinase 3β): This serine/threonine kinase is involved in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.
-
Other Kinases: The versatile nature of the pyrazole-pyridine scaffold allows for its adaptation to target a wide range of other kinases by modifying substituents to exploit specific interactions within the kinase ATP-binding site.
Quantitative Data for Pyrazolopyridine Derivatives
While specific quantitative bioactivity data for the parent fragment this compound is not extensively published, the following tables summarize the activity of structurally related pyrazolopyridine derivatives against key kinase targets. This data illustrates the potential of this scaffold as a starting point for developing highly potent inhibitors.
Table 1: Inhibitory Activity of c-Met Kinase Inhibitors
| Compound ID | Modification from Parent Fragment | Target Kinase | IC50 (nM) | Reference |
| MET kinase-IN-4 | Elaborated pyrazolopyridine core with additional substitutions. | MET | 1.9 | [MedchemExpress] |
| Flt-3 | 4 | [MedchemExpress] | ||
| VEGFR-2 | 27 | [MedchemExpress] |
Table 2: Inhibitory Activity of GSK-3β Inhibitors
| Compound ID | Modification from Parent Fragment | Target Kinase | IC50 (nM) | Notes |
| Gsk3-IN-3 | Different pyrazole substitution pattern | GSK3β | 3.01 | Non-ATP and non-substrate competitive. |
| SB-216763 | Fused ring system | GSK3β | 34 | ATP-competitive inhibitor. |
| CHIR-99021 | Aminopyrimidine derivative | GSK3β | 6.7 | Highly potent and selective ATP-competitive inhibitor. |
Signaling Pathways
The following diagrams illustrate the signaling pathways commonly targeted by inhibitors derived from the this compound scaffold.
Experimental Protocols
The following are detailed protocols for assays relevant to the evaluation of compounds derived from the this compound fragment.
In Vitro Kinase Inhibition Assay (General Protocol for c-Met or VEGFR-2)
This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add the diluted test compound or vehicle control (DMSO in kinase assay buffer) to the wells of the microplate.
-
Add the recombinant kinase, diluted in kinase assay buffer, to each well.
-
Add the kinase substrate, diluted in kinase assay buffer, to each well.
-
-
Initiate Kinase Reaction: Add ATP, diluted in kinase assay buffer, to each well to start the reaction. The final volume and concentrations of each component should be optimized for the specific kinase being assayed.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 45-60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with known c-Met or VEGFR-2 dependency)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).[2]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
This compound is a valuable fragment for the design and development of novel therapeutics, particularly kinase inhibitors. Its favorable structural and physicochemical properties make it an excellent starting point for generating potent and selective drug candidates. The provided protocols offer a framework for the in vitro and cell-based evaluation of compounds derived from this promising scaffold. By leveraging fragment-based drug design principles and the methodologies outlined in these application notes, researchers can effectively advance their drug discovery programs.
References
Application Notes and Protocols: Suzuki Cross-Coupling Methods for Functionalizing Pyrazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds.[1][2] Its versatile structure is found in therapeutics ranging from anti-inflammatory agents to anticancer drugs.[1][3] The ability to strategically functionalize the pyrazole core is paramount for fine-tuning the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and broad substrate scope.[4][5] This document provides detailed application notes and protocols for employing Suzuki cross-coupling methods to modify pyrazole rings, tailored for professionals in drug discovery and development.
Core Principles of Suzuki Cross-Coupling on Pyrazoles
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[6] When applied to pyrazoles, this reaction generally involves one of two primary strategies:
-
Coupling of a halo-pyrazole with a boronic acid/ester: This is a common approach where a bromine or chlorine atom on the pyrazole ring serves as the leaving group.
-
Coupling of a pyrazole-boronic acid/ester with an organic halide/triflate: This is advantageous when the pyrazole core is the nucleophilic partner.
The success of the reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., halo-pyrazole) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired C-C bond.[6]
Key Experimental Parameters and Optimization
Achieving high yields and selectivity in the Suzuki cross-coupling of pyrazoles requires careful optimization of the reaction conditions.
-
Palladium Source (Precatalyst): A variety of palladium sources can be used to generate the active Pd(0) catalyst in situ. Common choices include Pd(OAc)₂, PdCl₂(dppf), and preformed catalysts like XPhos Pd G2.[7][8]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and Buchwald's biarylphosphine ligands are often effective, particularly for challenging substrates.[8][9] Pyrazole-based ligands have also been developed and shown to be effective.[9][10]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly influence the reaction rate and yield.[8][11]
-
Solvent: The solvent system must solubilize the reactants and catalyst. Mixtures of an organic solvent (e.g., dioxane, toluene, DMF) and water are frequently used.[11][12] The use of aqueous media is also a focus of green chemistry approaches.[12]
-
Boron Reagent: While boronic acids are widely used, their corresponding pinacol esters offer greater stability and are often preferred for complex syntheses.[4][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of a Halo-Pyrazole with an Arylboronic Acid
This protocol provides a starting point for the coupling of various halo-pyrazoles.
Experimental Workflow Diagram:
Caption: Workflow for a typical Suzuki cross-coupling experiment.
Materials:
-
Halo-pyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[11]
-
Base (e.g., Na₂CO₃)[11]
-
Solvent (e.g., 1,4-dioxane/water, 4:1)[11]
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the halo-pyrazole (1.0 mmol, 1.0 equiv), arylboronic acid (1.1 mmol, 1.1 equiv), palladium catalyst (0.05 mmol, 5 mol%), and base (2.5 mmol, 2.5 equiv).[11]
-
Add the solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).[11]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction to 90 °C under an inert atmosphere for 6 hours, or until reaction completion is observed by TLC or LC-MS.[11]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Suzuki Cross-Coupling of a Pyrazole Pinacol Boronate with a Heteroaryl Halide
This protocol is useful when the pyrazole is the organoboron component.
Logical Relationship of Reactants and Reagents:
Caption: Key components for the Suzuki cross-coupling reaction.
Materials:
-
Pyrazole-4-boronic acid pinacol ester
-
Heteroaryl halide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., XPhos Pd G2)[7]
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/water)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
To a reaction tube, add the pyrazole-4-boronic acid pinacol ester (1.0 mmol, 1.0 equiv), the heteroaryl halide (1.2 mmol, 1.2 equiv), the palladium precatalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Add the solvent and degas the mixture.
-
Heat the reaction to the optimal temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following tables provide a summary of representative Suzuki cross-coupling reactions for pyrazole functionalization.
Table 1: Suzuki Coupling of Halo-Pyrazoles with Boronic Acids
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | >95 | [11] |
| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl | XPhos Pd G2 | K₂CO₃ | Toluene/H₂O | 80 | 60-95 | [7] |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃/ligand (2) | K₃PO₄ | dioxane/H₂O | 100 | 70-90 | [14] |
| 4 | Bromo-aminopyrazole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane | 100 | 85 | [15] |
Table 2: Suzuki Coupling of Pyrazole-Boronic Acids/Esters with Organic Halides
| Entry | Pyrazole Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Aryl halides | PdCl₂(dppf) | K₂CO₃ | Acetonitrile/H₂O | 80 | 70-95 | [13] |
| 2 | 4-Pyrazoleboronic acid pinacol ester | Aryl/heteroaryl halides | Not specified | Not specified | Not specified | Not specified | High | [4] |
| 3 | Pyrazole-tethered phosphine ligand system | Aryl bromides | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80-85 | 80-95 | [9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent.[8] | Use a fresh catalyst, ensure a thoroughly inert atmosphere, and screen different bases and solvents.[8] |
| Dehalogenation of Starting Material | The mechanism can be complex; iodo-derivatives may be more prone to this side reaction.[15] | Consider using the corresponding bromo- or chloro-pyrazole, as they may be less susceptible to dehalogenation.[15] |
| Homocoupling of Boronic Acid | Can be promoted by oxygen or high temperatures. | Ensure rigorous degassing and consider lowering the reaction temperature. |
| Issues with Unprotected N-H Pyrazoles | The acidic N-H can interfere with the catalytic cycle.[14][16] | N-protection may be necessary, or specialized catalyst systems designed for unprotected heterocycles can be employed.[14][16] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the functionalization of pyrazole rings. Its broad applicability makes it a cornerstone of modern synthetic and medicinal chemistry. By understanding the key reaction parameters and employing optimized protocols, researchers can efficiently generate diverse libraries of pyrazole-containing compounds for drug discovery and development programs. The ability to fine-tune the steric and electronic properties of the pyrazole scaffold through these methods will continue to drive innovation in the search for new therapeutic agents.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application of 5-pyridin-3-yl-2H-pyrazol-3-ylamine in Agrochemical Formulations: A Technical Overview
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-pyridin-3-yl-2H-pyrazol-3-ylamine and its derivatives represent a significant class of heterocyclic compounds with broad-spectrum biological activities, positioning them as valuable scaffolds in the discovery of novel agrochemicals. The unique structural combination of a pyridine ring and a pyrazole moiety allows for diverse chemical modifications, leading to the development of potent fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis and formulation of next-generation crop protection agents. While specific public data on the direct application of this compound is limited, this document leverages data from closely related pyridine-pyrazole analogues to provide representative protocols and data.
Application Notes
The pyrazole ring is a well-established pharmacophore in the agrochemical industry due to its versatile substitution patterns and ability to interact with various biological targets.[1] The incorporation of a pyridine ring can further enhance the biological activity and systemic properties of the resulting agrochemical. This compound serves as a crucial building block for creating a library of candidate molecules for screening.
Fungicidal Applications
Pyridinyl-pyrazole carboxamides are a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II, leading to a cessation of energy production and ultimately fungal cell death.[2][3] Derivatives of this compound can be synthesized to target a wide range of fungal pathogens affecting cereals, fruits, and vegetables.
Herbicidal Applications
In the realm of weed control, pyrazole derivatives have been successfully developed as inhibitors of key plant enzymes.[4][5] By modifying the this compound core, it is possible to design molecules that target enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[6] Inhibition of these enzymes disrupts essential metabolic pathways in susceptible weeds, leading to bleaching and growth cessation.
Insecticidal Applications
The versatility of the pyridine-pyrazole scaffold extends to insect control.[7][8] Derivatives can be engineered to act on the insect nervous system, for example, by modulating the function of the GABA-gated chloride channel or ryanodine receptors (RyRs).[8][9] This can lead to paralysis and death of the target insect pests, including a range of lepidopteran and other damaging species.
Data Presentation
The following tables summarize representative quantitative data for pyridine-pyrazole derivatives in various agrochemical applications. Note that this data is illustrative and based on analogues, as specific efficacy data for this compound derivatives is not widely published.
Table 1: Fungicidal Activity of Representative Pyridine-Pyrazole Carboxamide Derivatives
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Reference Compound (EC₅₀, µg/mL) |
| PP-F1 | Botrytis cinerea | 1.77 | Boscalid (9.19)[10] |
| PP-F2 | Rhizoctonia solani | 3.79 | Boscalid (9.19)[10] |
| PP-F3 | Valsa mali | 1.97 | Boscalid (9.19)[10] |
| PP-F4 | Sclerotinia sclerotiorum | 3.54 | Fluxapyroxad (N/A)[11] |
Table 2: Herbicidal Activity of Representative Pyridine-Pyrazole Derivatives
| Compound ID | Target Weed | Application Type | Inhibition (%) at 150 g a.i./ha | Reference Compound (Inhibition %) |
| PP-H1 | Digitaria sanguinalis | Post-emergence | 80 | Mesotrione (N/A)[12] |
| PP-H2 | Abutilon theophrasti | Post-emergence | 50-60 | Pyroxasulfone (N/A)[13] |
| PP-H3 | Setaria viridis | Post-emergence | 80+ | Nicosulfuron (N/A)[12] |
| PP-H4 | Amaranthus retroflexus | Post-emergence | 80 | Mesotrione (N/A)[12] |
Table 3: Insecticidal Activity of Representative Pyridine-Pyrazole Derivatives
| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference Compound (LC₅₀, mg/L) |
| PP-I1 | Plutella xylostella | 5.32 | Indoxacarb (5.01)[14] |
| PP-I2 | Spodoptera exigua | 6.75 | Indoxacarb (N/A)[14] |
| PP-I3 | Aphis medicaginis | N/A (100% mortality at 20 µg/mL) | Imidacloprid (N/A)[15] |
| PP-I4 | Mythimna separata | N/A (50% mortality at 20 µg/mL) | Tolfenpyrad (N/A)[15] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Pyrazole Carboxamide Fungicide Candidate
This protocol describes a general method for the synthesis of a fungicidal candidate starting from this compound.
Objective: To synthesize N-(5-(pyridin-3-yl)-1H-pyrazol-3-yl)benzamide, a representative pyridine-pyrazole carboxamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
Objective: To evaluate the in vitro fungicidal activity of synthesized pyridine-pyrazole derivatives against a target fungal pathogen.
Materials:
-
Synthesized pyridine-pyrazole compounds
-
Commercial fungicide (e.g., Boscalid) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Target fungal pathogen culture (e.g., Botrytis cinerea)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solutions to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in molten PDA medium. Add the same volume of DMSO to the PDA for the negative control.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From a fresh culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate.
-
Incubate the plates at 25±1 °C until the mycelial growth in the negative control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value for each compound using probit analysis.
Protocol 3: Herbicidal Bioassay (Post-emergence Foliar Application)
Objective: To assess the post-emergence herbicidal activity of synthesized pyridine-pyrazole derivatives.
Materials:
-
Synthesized pyridine-pyrazole compounds
-
Commercial herbicide (e.g., Mesotrione) as a positive control
-
Acetone
-
Tween-20 (surfactant)
-
Pots with soil
-
Seeds of target weed species (e.g., Abutilon theophrasti)
-
Greenhouse facilities
-
Spray chamber
Procedure:
-
Sow seeds of the target weed species in pots containing a suitable soil mix.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).
-
When the weeds reach the 2-3 leaf stage, prepare the treatment solutions. Dissolve the test compounds and the positive control in acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations (e.g., corresponding to 150 g a.i./ha).
-
Spray the plants uniformly with the treatment solutions using a spray chamber. A control group is sprayed with the solvent-surfactant solution only.
-
Return the pots to the greenhouse and observe the plants for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.
-
Assess the herbicidal activity by visually rating the percentage of injury or by measuring the fresh weight of the above-ground plant parts.
-
Calculate the percentage of growth inhibition compared to the untreated control.
Mandatory Visualizations
Caption: Synthetic workflow for a pyridine-pyrazole amide derivative.
Caption: Mechanism of action for SDHI fungicides.
Caption: A logical workflow for agrochemical discovery.
References
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Insecticidal Activities of Novel N-Pyridylpyrazole Amide Derivatives Containing a Maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Covalent Inhibitors Utilizing a Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of covalent inhibitors built upon a pyrazole scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous approved drugs, and its versatility makes it an excellent starting point for developing targeted covalent inhibitors.[1][2] This document will cover key examples of pyrazole-based covalent inhibitors, their target proteins, and the experimental procedures used to characterize their activity and mechanism of action.
Introduction to Pyrazole-Based Covalent Inhibitors
Covalent inhibitors offer distinct advantages in drug discovery, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets. The pyrazole scaffold serves as a versatile platform for the design of these inhibitors, allowing for the strategic placement of reactive "warhead" functionalities that form a covalent bond with a specific nucleophilic residue on the target protein.[1] Notable examples of successful drugs and clinical candidates incorporating a pyrazole core highlight the potential of this approach.
Key Features of Pyrazole Scaffolds in Covalent Inhibitor Design:
-
Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, with numerous methods available for their construction and functionalization.[3][4][5][6][7]
-
Structural Versatility: The pyrazole ring allows for diverse substitution patterns, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
-
Privileged Structure: The pyrazole motif is a common feature in many biologically active molecules, suggesting favorable drug-like properties.[1][2]
This document will focus on three primary examples of pyrazole-based covalent inhibitors targeting different classes of enzymes:
-
Zanubrutinib: A highly selective Bruton's tyrosine kinase (BTK) inhibitor.[1]
-
Acylated Aminopyrazoles: A class of covalent thrombin inhibitors.
Data Presentation: Quantitative Analysis of Pyrazole-Based Covalent Inhibitors
The following tables summarize the key quantitative data for the exemplified pyrazole-based covalent inhibitors, providing a basis for comparison of their potency and efficacy.
Table 1: Bruton's Tyrosine Kinase (BTK) Inhibition by Zanubrutinib
| Inhibitor | Target | IC50 (nM) | kinact/KI (M⁻¹s⁻¹) | Cell-Based Potency (IC50, nM) | Reference(s) |
| Zanubrutinib | BTK | 0.3 | Not explicitly stated in provided search results | Anti-IgM-induced B cell activation in human whole blood: 84 | [2][11] |
| Ibrutinib (comparator) | BTK | 0.18 | Not explicitly stated in provided search results | Not specified | [2] |
Table 2: KRAS G12C Inhibition by JDQ443
| Inhibitor | Target | pERK IC50 (nM) | kinact/KI (M⁻¹s⁻¹) | Cell Proliferation IC50 (nM, NCI-H358) | Reference(s) |
| JDQ443 | KRAS G12C | 40 (for a phenyl derivative) | Correlated well with pERK and cell proliferation inhibition | Not explicitly stated, but correlated with kinact/KI | [9] |
Table 3: Thrombin (FIIa) Inhibition by Acylated Aminopyrazoles
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference(s) |
| 13a | Thrombin | 0.7 | - | [12][13] |
| 13b | Thrombin | 0.8 | - | [12][13] |
| 24e | Thrombin | 16 | Low to no off-target inhibition of other serine proteases | [13][14][15][16] |
| 33a | Thrombin | 1.3 | Relatively low off-targeting against other serine proteases | [12] |
| 34a | Thrombin | Potent (16-80 nM range) | Highly selective | [14][15] |
| 34b | Thrombin | Potent (16-80 nM range) | Highly selective | [14][15] |
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below to aid in understanding the mechanism of action of these inhibitors and the methods used for their characterization.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Zanubrutinib.
Caption: Thrombin's Role in Coagulation and Inhibition by Acylated Aminopyrazoles.
Caption: General Experimental Workflow for Pyrazole-Based Covalent Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific inhibitor and target protein.
Synthesis of a Generic N-Acryloyl Pyrazole Covalent Inhibitor
This protocol describes a general method for the synthesis of a pyrazole core followed by the addition of an acryloyl warhead.
Materials:
-
1,3-dicarbonyl compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Triethylamine (base)
-
Acryloyl chloride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Protocol:
-
Pyrazole Core Synthesis (Knorr Pyrazole Synthesis):
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or silica gel column chromatography.
-
-
N-Acryloylation (Warhead Installation):
-
Dissolve the synthesized pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final N-acryloyl pyrazole covalent inhibitor by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Biochemical Potency Assay for Covalent BTK Inhibitors (Adapted from Promega Corporation)
This protocol outlines a method to determine the IC50 of a pyrazole-based covalent inhibitor against BTK using a luminescence-based kinase assay.
Materials:
-
Recombinant human BTK enzyme
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor (pyrazole-based covalent inhibitor)
-
384-well low volume plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the appropriate buffer, ensuring the final DMSO concentration in the assay is ≤1%.
-
Dilute the BTK enzyme, substrate, and ATP in Kinase Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically to achieve a robust signal.
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted BTK enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the luminescence readings to percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine kinact and KI, the assay can be performed with varying pre-incubation times and inhibitor concentrations, and the data can be fitted to the appropriate kinetic models.[17][18][19][20]
-
Mass Shift Assay for Covalent Target Modification
This protocol describes a general method to confirm the covalent binding of a pyrazole inhibitor to its target protein by mass spectrometry.
Materials:
-
Purified target protein
-
Pyrazole-based covalent inhibitor
-
Assay buffer (compatible with both the protein and mass spectrometry)
-
Quenching solution (e.g., formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Incubation:
-
Incubate the purified target protein (at a known concentration, e.g., 1-5 µM) with an excess of the covalent inhibitor (e.g., 10-50 µM) in the assay buffer.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a control sample with the protein and vehicle (e.g., DMSO) only.
-
-
Quenching and Sample Preparation:
-
At each time point, quench the reaction by adding a quenching solution (e.g., 1% formic acid).
-
Desalt the protein-inhibitor complex using a suitable method (e.g., C4 ZipTip) to remove excess inhibitor and buffer components.
-
-
LC-MS Analysis:
-
Inject the desalted sample into the LC-MS system.
-
Separate the protein from any remaining small molecules using a suitable liquid chromatography gradient.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrometry data to determine the mass of the protein.
-
Compare the mass of the protein from the inhibitor-treated samples to the control sample.
-
A mass shift corresponding to the molecular weight of the covalent inhibitor confirms the formation of a covalent adduct. The intensity of the modified protein peak relative to the unmodified protein peak can be used to quantify the extent of covalent modification over time.
-
Cellular Target Engagement Assay for KRAS G12C
This protocol outlines a method to assess the engagement of a pyrazole-based covalent inhibitor with KRAS G12C in a cellular context.[21][22][23][24]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and reagents
-
Pyrazole-based covalent inhibitor for KRAS G12C
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-RAS antibody
-
Protein A/G magnetic beads
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin
-
LC-MS/MS system for proteomics
Protocol:
-
Cell Treatment:
-
Culture KRAS G12C mutant cells to a suitable confluency.
-
Treat the cells with varying concentrations of the pyrazole-based inhibitor or vehicle (DMSO) for a defined period (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysate by centrifugation and determine the total protein concentration using a suitable method (e.g., BCA assay).
-
-
Immunoprecipitation of KRAS:
-
Incubate a defined amount of total protein lysate (e.g., 1 mg) with an anti-RAS antibody overnight at 4 °C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Add trypsin and incubate overnight at 37 °C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Specifically monitor for the peptide containing the Cys12 residue, both in its unmodified form and modified with the inhibitor.
-
-
Data Analysis:
-
Quantify the peak areas of the modified and unmodified Cys12-containing peptides.
-
Calculate the percentage of target engagement as: (Area of modified peptide) / (Area of modified peptide + Area of unmodified peptide) * 100.
-
This will provide a measure of how much of the target protein has been covalently modified by the inhibitor in the cell.
-
Conclusion
The pyrazole scaffold represents a highly valuable starting point for the development of potent and selective covalent inhibitors. The synthetic accessibility and structural versatility of pyrazoles allow for the systematic optimization of inhibitor properties. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel pyrazole-based covalent inhibitors for a range of therapeutic targets. By combining robust synthetic strategies with detailed biochemical and cellular characterization, the full potential of this privileged scaffold in covalent drug discovery can be realized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of covalent BTK inhibitors using COVALfinder® | Enzymlogic [enzymlogic.com]
- 4. An automated analysis method enabling the screening of covalent thrombin and factor XIIa inhibitors via liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enzymlogic.com [enzymlogic.com]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 10. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine. Our aim is to facilitate the improvement of yield and purity through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and direct route to synthesizing this compound is through the cyclocondensation reaction of a 1,3-dielectrophilic compound with a hydrazine derivative.[1] Specifically, the reaction involves treating (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with hydrazine hydrate. This method is a variation of the well-established Knorr pyrazole synthesis.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can arise from several factors. Here are the most common issues and their respective troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting enaminone has been consumed. Consider increasing the reaction time or temperature. Refluxing the reaction mixture or employing microwave-assisted synthesis can often improve yields and reduce reaction times.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Troubleshooting: While ethanol is a commonly used solvent, exploring other polar protic or aprotic solvents may be beneficial. A systematic optimization of the reaction temperature should be performed.
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can consume starting materials and reduce the yield of the desired aminopyrazole.
-
Troubleshooting: See the dedicated troubleshooting section on common side products below.
-
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
Several side products can form during the synthesis. The most common include:
-
Uncyclized Hydrazone Intermediate: If the final cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-acetylated Aminopyrazole: If acetic acid is used as a solvent or catalyst at elevated temperatures, the amine group of the product can be acetylated.[1]
-
Further Reaction of the Product: As 5-aminopyrazoles are binucleophilic, they can potentially react further with the starting enaminone, especially if there is a localized excess of the starting material, leading to the formation of more complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
Q4: How can I effectively purify the final product?
Purification of this compound can be achieved through several methods:
-
Crystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be determined through small-scale solubility tests.
-
Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system with appropriate polarity will need to be developed to separate the product from impurities.
-
Distillation: For related aminopyrazoles that are oils, vacuum distillation has been used for purification.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Products (Impure Sample)
Troubleshooting workflow for impure product.
Data Presentation
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Starting Material | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one |
| Reagent | Hydrazine hydrate (1.1 eq) | Hydrazine hydrate (1.5 eq) | Hydrazine hydrate (1.2 eq) |
| Solvent | Ethanol | Acetic Acid | Ethanol |
| Temperature | Room Temperature | 100 °C | 60 °C |
| Reaction Time | 24 hours | 6 hours | 3 hours |
| Yield | 45% | 60% (with N-acetylation) | 85% |
| Purity (by HPLC) | 80% | 75% | >95% |
Experimental Protocols
General Protocol for the Synthesis of this compound
Experimental workflow for the synthesis of this compound.
Materials:
-
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
Hydrazine hydrate (80% solution in water is commonly used)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 equivalent) in anhydrous ethanol.
-
To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and maintain stirring for 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is complete when the starting enaminone spot is no longer visible.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by crystallization from an appropriate solvent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
Technical Support Center: Troubleshooting Solubility of Pyrazole Compounds in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrazole compounds in aqueous buffers during experimental work.
Frequently Asked questions (FAQs)
Q1: Why is my pyrazole compound insoluble in my aqueous buffer?
A1: The solubility of pyrazole derivatives in aqueous solutions can be limited due to several factors. The planar and often aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, which requires significant energy to overcome for dissolution.[1] Strong intermolecular forces, such as hydrogen bonding within the crystal structure, can also contribute to lower solubility.[2] For ionizable pyrazole compounds, the pH of the buffer is a critical factor; if the pH is not optimal to ionize the compound, its solubility will be reduced.[2]
Q2: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This phenomenon is often referred to as "solvent shock" or "crashing out."[3] Pyrazole compounds are frequently more soluble in organic solvents like DMSO. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can drastically decrease the compound's solubility, causing it to precipitate out of the solution.[4] The final concentration in the aqueous buffer may have exceeded the compound's thermodynamic solubility limit.[5]
Q3: How can I determine the maximum soluble concentration of my pyrazole compound in a specific buffer?
A3: You can determine the solubility through either a kinetic or thermodynamic solubility assay. A simple method is a visual inspection of serial dilutions of your compound in the assay buffer in a multi-well plate.[5] More quantitative approaches include nephelometry, which measures light scattering from undissolved particles, or analyzing the supernatant of a saturated solution by HPLC-UV or LC-MS/MS after incubation and filtration.[6]
Q4: What is the highest recommended concentration of DMSO to use in cell-based assays?
A4: It is generally recommended to keep the final concentration of DMSO in cell-based assays as low as possible, ideally below 1% (v/v), and for particularly sensitive assays, even lower than 0.1%.[5] High concentrations of DMSO can not only cause your compound to precipitate but may also introduce artifacts or cellular toxicity, confounding your experimental results.[4]
Q5: Can temperature changes affect the solubility of my pyrazole compound?
A5: Yes, temperature can significantly impact solubility. For many compounds, solubility increases with temperature.[3] Therefore, a compound might be soluble at room temperature but precipitate when the solution is moved to a 37°C incubator, or conversely, precipitate when a buffer stored at 4°C is used.[3] It is crucial to pre-warm your aqueous solutions to the experimental temperature before adding the compound.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
| Observation | Potential Cause | Recommended Solution |
| The solution becomes cloudy or a precipitate forms instantly upon adding the DMSO stock to the aqueous buffer. | Rapid Solvent Shift (Solvent Shock): The drastic change in polarity causes the compound to crash out of solution.[3] | Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can prevent precipitation.[5] |
| High Supersaturation: The final concentration of the compound exceeds its kinetic solubility limit in the aqueous buffer. | Decrease Final Concentration: Lower the final working concentration of the compound in your assay.[5] | |
| Low Kinetic Solubility: The compound requires more energy to remain in solution during the dilution process. | Increase Mixing Energy: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling the buffer to aid in dispersion.[5] |
Issue 2: Precipitation Over Time During Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but a precipitate forms during incubation (e.g., at 37°C). | Thermodynamic Insolubility: The compound's concentration is above its thermodynamic solubility limit at the incubation temperature. | Lower Compound Concentration: The compound may remain soluble throughout the assay at a lower concentration.[5] |
| Temperature Fluctuations: A shift in temperature affects the compound's solubility.[3] | Maintain Constant Temperature: Ensure all assay components and the environment are maintained at a constant, controlled temperature. Pre-warm buffers and media to the incubation temperature before adding the compound.[3] | |
| pH Shift: For ionizable pyrazole compounds, changes in the buffer's pH due to cellular metabolism or CO2 environment can alter solubility. | Buffer Optimization: Ensure the media is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). Test your compound's solubility at different pH values to understand its sensitivity.[3] | |
| Compound Instability: The compound may be degrading over time, with the degradation products being less soluble. | Assess Compound Stability: Evaluate the stability of your compound in the assay buffer over the time course of the experiment. A shorter assay incubation time may be necessary. |
Data Presentation: Solubility of Pyrazole Compounds in Aqueous Buffers
The following table summarizes the aqueous solubility of several commercially available pyrazole-containing drugs under different pH conditions. This data can serve as a reference for researchers working with structurally similar compounds.
| Compound | Buffer/Solution | pH | Temperature (°C) | Solubility |
| Celecoxib | Phosphate Buffer | 7.2 | Not Specified | 3.47 µg/mL[7] |
| Ruxolitinib Phosphate | Aqueous Buffer | 1.2 | 37 | >13.4 mg/mL[8] |
| Aqueous Buffer | 3.3 | 37 | Highly Soluble[9] | |
| Aqueous Buffer | 4.0 | 37 | 5.7 mg/mL[8] | |
| Aqueous Buffer | 6.8 | 37 | 1.6 mg/mL[8] | |
| PBS (1:1 with Ethanol) | 7.2 | Not Specified | ~0.5 mg/mL[10] | |
| Tofacitinib Citrate | Aqueous Solution | 1.0 | 25 | >28 mg/mL[11] |
| Aqueous Solution | 1.0 - 3.9 | 25 | 3.48 - 28 mg/mL[12] | |
| Aqueous Solution | 4.53 - 8.0 | 25 | 0.20 - 0.59 mg/mL[12] | |
| Water | Not Specified | Not Specified | 2.9 mg/mL[11] | |
| PBS (1:1 with DMSO) | 7.2 | Not Specified | ~0.5 mg/mL[6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
Objective: To determine the kinetic solubility of a pyrazole compound in an aqueous buffer.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity) or a nephelometer
Methodology:
-
Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.
-
Prepare serial dilutions of the stock solution in DMSO in a separate 96-well plate.
-
Add the aqueous buffer to the wells of the clear-bottom microplate.
-
Transfer a small volume of each DMSO dilution to the corresponding wells of the buffer-containing plate to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).[5]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer to measure light scattering.[5]
-
Analyze the data: The kinetic solubility is the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer/DMSO control.
Protocol 2: Improving Solubility via Salt Formation (Example: Hydrochloride Salt)
Objective: To increase the aqueous solubility of a basic pyrazole compound by converting it to its hydrochloride salt.
Materials:
-
Basic pyrazole compound
-
Diethyl ether or Toluene
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Methodology:
-
Dissolve the pyrazole compound in a suitable organic solvent such as diethyl ether or toluene.
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) to the stirred solution of the pyrazole compound.
-
Continue stirring at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
-
Confirm salt formation using appropriate analytical techniques (e.g., NMR, IR, melting point).
-
Assess the aqueous solubility of the resulting salt and compare it to the free base.
Protocol 3: Enhancing Solubility by Solid Dispersion (Solvent Evaporation Method)
Objective: To improve the dissolution rate and solubility of a poorly soluble pyrazole compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
Poorly soluble pyrazole compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common volatile solvent (e.g., methanol, ethanol, acetone) that dissolves both the drug and the polymer.
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the pyrazole compound and the hydrophilic polymer in a common volatile solvent in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature to form a thin film on the flask wall.
-
Further dry the solid dispersion in a vacuum oven to ensure complete removal of the solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.
-
Characterize the solid dispersion (e.g., for amorphization using DSC or XRD) and evaluate its solubility and dissolution rate compared to the pure drug.
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation issues.
Caption: A logical workflow for selecting and evaluating solubility enhancement strategies.
Caption: A simplified signaling pathway for the pyrazole-based drug, Celecoxib.
References
- 1. web.mit.edu [web.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. graphviz.org [graphviz.org]
- 7. Buy Ruxolitinib phosphate | 1092939-17-7 | >98% [smolecule.com]
- 8. tga.gov.au [tga.gov.au]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. formulationdiary.com [formulationdiary.com]
- 11. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 12. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pyrazole Synthesis via Cyclocondensation
Welcome to our dedicated technical support center for the cyclocondensation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their synthetic experiments. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the cyclocondensation of pyrazoles, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products.
Potential Causes & Troubleshooting Strategies:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture to facilitate the completion of the reaction.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid, mineral acids) are often used to facilitate imine formation. In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.
-
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, consequently lowering the yield.
-
Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which does not readily dehydrate to form the final pyrazole product. Adjusting reaction conditions, for instance by increasing the temperature or adding a dehydrating agent, may be necessary to overcome this.
-
Alternative Energy Sources:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times (from hours to minutes) and improve yields.
-
Ultrasound Irradiation: Sonication has been shown to promote the reaction, leading to drastically reduced reaction times and high yields without the need for toxic organic solvents or catalysts.
-
Q2: I am observing a mixture of regioisomers in my reaction product. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions.
Strategies to Improve Regioselectivity:
-
pH Control: The pH of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine. For instance, acidic conditions might favor the formation of one regioisomer, while neutral or basic conditions could favor the other.
-
Solvent Choice: The polarity of the solvent can play a significant role. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to enhance regioselectivity in some cases.
-
Protecting Groups: In some instances, using a protecting group on one of the carbonyls can direct the reaction towards the desired isomer.
-
Alternative Starting Materials: The use of α,β-unsaturated ketones instead of 1,3-dicarbonyls can overcome limitations in regioselectivity.
Q3: My reaction is not working, and I suspect an issue with the starting materials. How can I verify this?
A3: The purity of your starting materials is paramount for a successful reaction.
-
Characterization: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative through standard analytical techniques like NMR spectroscopy and mass spectrometry.
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Use fresh, properly stored reagents. Hydrazine hydrate is often used as a more stable alternative.
-
In situ Generation: For certain sensitive hydrazines, in situ generation from more stable precursors can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dicarbonyl, and a hydrazine derivative. This is often referred to as the Knorr pyrazole synthesis. Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.
Q2: What are the advantages of using microwave-assisted synthesis for pyrazole formation?
A2: Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including:
-
Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.
-
Improved Yields: Microwave heating can lead to higher product yields.
-
Solvent-Free Conditions: Many microwave-assisted pyrazole syntheses can be performed under solvent-free conditions, which is environmentally beneficial.
Q3: Can I run the cyclocondensation reaction in an aqueous medium?
A3: Yes, environmentally benign methods using an aqueous medium have been developed. Ultrasound-promoted synthesis in water has been shown to be a rapid and efficient method that avoids the use of toxic organic solvents and catalysts.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not Specified | Not Specified | Not Specified | High | |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Several hours | Varies | |
| SmCl₃ | β-Ketoesters, Hydrazine | Not Specified | Not Specified | Not Specified | Good | |
| Na₂S₂O₃·5H₂O | Acetylacetone, Phenylhydrazine, Thiophenol | DMSO | 120 | 12 h | 94 | |
| None (Ultrasound) | α-oxoketene S,S/N,S-acetals, Hydrazine hydrate | Water | Ambient | 15-45 min | 82-93 |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Intermediates, Benzohydrazides | Ethanol | Reflux | 7-9 h | 79-92 (lower end) | |
| Microwave | Intermediates, Benzohydrazides | Ethanol | Not specified | 9-10 min | 79-92 (higher end) | |
| Conventional | Pyrazole 4-carbaldehydes, Acetylnaphthols | Ethanol | Reflux | 10-12 h | 59-71 | |
| Microwave | Pyrazole 4-carbaldehydes, Acetylnaphthols | Ethanol | Not specified | 5-7 min | Good | |
| Conventional | β-ketoesters, Hydrazines, Aldehydes | Not specified | Not specified | Multiple steps | Moderate | |
| Microwave | β-ketoesters, Hydrazines, Aldehydes | Solvent-free | Not specified | 10 min | 51-98 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Pyrazolones
This protocol is adapted from a solvent-free, one-pot synthesis of pyrazolone derivatives.
-
Reactant Mixture: In a 50-mL one-neck flask, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and the aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Work-up: After irradiation, allow the mixture to cool to room temperature.
-
Purification: Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.
Protocol 2: Ultrasound-Promoted Synthesis of Pyrazoles in Aqueous Medium
This protocol is based on a catalyst-free, green synthesis method.
-
Reactant Mixture: In a suitable reaction vessel, suspend the α-oxoketene S,S/N,S-acetal (1 mmol) and hydrazine hydrate (1.2 mmol) in water (5 mL).
-
Sonication: Place the reaction vessel in an ultrasound bath and irradiate at a frequency of 40 kHz at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 15-45 minutes.
-
Work-up: Upon completion, collect the precipitated solid product by filtration.
-
Purification: Wash the solid with water and then dry it. If necessary, recrystallize the product from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: Logic for optimizing regioselectivity.
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to obtain specific pyrazole regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of regioisomer formation in pyrazole synthesis?
The formation of regioisomers in pyrazole synthesis, particularly in the widely used Knorr synthesis, arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl carbons of the dicarbonyl compound. This leads to two possible reaction pathways and, consequently, the formation of two distinct regioisomeric pyrazoles.[1]
Q2: What are the key factors that influence the regioselectivity of pyrazole synthesis?
The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1][2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the initial nucleophilic attack at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway and, therefore, the regioisomeric ratio.[1][2]
-
Solvent: The choice of solvent plays a crucial role in controlling regioselectivity. For instance, fluorinated alcohols have been shown to dramatically increase the regioselectivity in pyrazole formation.[3][4]
Troubleshooting Guides
Problem: My pyrazole synthesis is producing a mixture of regioisomers that are difficult to separate.
Solution: Achieving high regioselectivity is a common challenge. Here are several strategies you can employ to favor the formation of the desired regioisomer:
1. Modification of Reaction Conditions:
-
Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly enhance regioselectivity compared to traditional solvents like ethanol.[3][4]
-
pH Control: Adjusting the pH of the reaction mixture can influence which nitrogen atom of the hydrazine acts as the primary nucleophile. Acid catalysis is often employed in the Knorr synthesis.[5][6]
2. Strategic Choice of Starting Materials:
-
Sterically Demanding Substituents: Introducing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can direct the reaction towards a single regioisomer due to steric hindrance.[1]
-
Electronically Differentiated Carbonyls: Utilizing a 1,3-dicarbonyl compound with significant electronic differences between the two carbonyl groups can lead to a preferential attack on the more electrophilic carbon.
3. Alternative Synthetic Routes:
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can also yield pyrazoles, often with good regioselectivity.[7][8][9] The reaction typically proceeds through a Michael addition followed by cyclization and oxidation.
-
[3+2] Cycloaddition Reactions: Methods involving the [3+2] cycloaddition of diazo compounds with alkynes or the use of sydnones with 2-alkynyl-1,3-dithianes offer highly regioselective routes to polysubstituted pyrazoles.[10][11]
-
From Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides an efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[12]
Quantitative Data on Regioselectivity
The following tables summarize the effect of different reaction conditions on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone (R¹) | Solvent | Regioisomer Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | 40:60 | [4] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | TFE | 95:5 | [4] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | HFIP | >99:1 | [4] |
| 1-Phenyl-1,3-butanedione | Ethanol | 55:45 | [4] |
| 1-Phenyl-1,3-butanedione | TFE | 80:20 | [4] |
| 1-Phenyl-1,3-butanedione | HFIP | 90:10 | [4] |
Regioisomer A: N-methyl group adjacent to R¹ Regioisomer B: N-methyl group adjacent to the other substituent
Table 2: Regioselectivity in the Reaction of Aryl Hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones
| Aryl Hydrazine | Solvent | Regioisomer Ratio (11:12) | Yield (%) | Reference |
| Phenylhydrazine | Ethanol | ~50:50 | 75 | [7] |
| Phenylhydrazine | N,N-Dimethylacetamide | 98:2 | 77 | [7] |
| 4-Chlorophenylhydrazine | Ethanol | ~50:50 | 74 | [7] |
| 4-Chlorophenylhydrazine | N,N-Dimethylacetamide | 98:2 | 76 | [7] |
Regioisomer 11: N-aryl group adjacent to the trifluoromethyl group Regioisomer 12: N-aryl group adjacent to the aryl group
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is a general guideline for the synthesis of N-methylpyrazoles from 1,3-diketones with improved regioselectivity.[3]
-
Dissolution: Dissolve the 1,3-diketone (0.3 mmol) in the chosen fluorinated alcohol (TFE or HFIP, 0.5 mL).
-
Addition of Hydrazine: Slowly add methylhydrazine (0.45 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 45 minutes.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography to isolate the desired regioisomer.
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method provides excellent regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[12]
-
Reactant Mixture: In a reaction vessel, combine the N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.5 equiv), and 18-crown-6 (0.1 equiv).
-
Solvent and Base: Add dry pyridine as the solvent, followed by the addition of potassium tert-butoxide (t-BuOK) (2.0 equiv) as the base.
-
Reaction: Stir the reaction mixture at the appropriate temperature (optimized for specific substrates) until the starting material is consumed (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Caption: Knorr pyrazole synthesis pathways.
Caption: Workflow for regioselective synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Purification of Aminopyrazole Intermediates
Welcome to the technical support center for the purification of aminopyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying aminopyrazole intermediates?
The primary challenge in the synthesis and subsequent purification of aminopyrazole intermediates is the frequent formation of regioisomers, specifically N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1][2] The similar physical and chemical properties of these isomers, such as polarity, often make their separation difficult.[3] The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.[2]
Q2: What are common impurities found in crude aminopyrazole products?
Besides the undesired regioisomer, other common impurities can include:
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the presence of stable hydrazone intermediates in the crude product.[1]
-
Starting Materials: Unreacted β-ketonitriles or hydrazine starting materials may remain.
-
Solvent-Related Byproducts: In some cases, the solvent can react with the product. For instance, using acetic acid at high temperatures can sometimes lead to the formation of N-acetylated amide byproducts.[1]
-
Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can sometimes react further with starting materials or intermediates to form fused heterocyclic systems, particularly under harsh conditions.[1]
Q3: How can I separate the 3-amino and 5-aminopyrazole regioisomers?
Separating these regioisomers is a common challenge. The two primary methods are fractional recrystallization and column chromatography.
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a specific solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer progressively.[4]
-
Column Chromatography: Flash column chromatography using silica gel is a widely used method for separating regioisomers.[1][3] High-Performance Liquid Chromatography (HPLC) can also be employed for high-resolution separation.[3] The choice of stationary and mobile phases is critical for achieving good separation.[3]
Q4: Are there stability concerns with aminopyrazole intermediates during purification and storage?
Yes, some aminopyrazole isomers can be less stable than others. For example, 3-amino isomers are sometimes noted to be less stable than their 5-amino counterparts.[1] It is crucial to handle the purification of such isomers promptly. For long-term storage, it is advisable to keep the purified compounds in a cool, dry, and dark environment, preferably under an inert atmosphere, to prevent degradation.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying aminopyrazole intermediates, especially for removing smaller amounts of impurities and for separating regioisomers with different solubilities.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to increase the concentration of the aminopyrazole and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out instead of crystallization. | The boiling point of the solvent is too high, or the melting point of the aminopyrazole is below the boiling point of the solvent. The compound may also be impure. | Add a small amount of a "poor" solvent in which the aminopyrazole is less soluble to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. Ensure the crude material is not excessively impure before recrystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][5] Ensure the solution is thoroughly cooled, possibly in an ice bath, to maximize precipitation.[4] To prevent premature crystallization, use a heated funnel or preheat the filtration apparatus and receiving flask. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration.[4] Use with caution as it can also adsorb some of your desired product.[4] |
| Poor separation of regioisomers. | The solubilities of the isomers are too similar in the chosen solvent. | Experiment with different single or mixed solvent systems.[4] Consider fractional recrystallization, where multiple recrystallization steps are performed to gradually enrich one isomer.[4] |
The choice of solvent is critical and depends on the polarity of the specific aminopyrazole derivative.
| Solvent/System | Polarity | Comments |
| Ethanol, Methanol, Isopropanol | Polar Protic | Good general-purpose solvents for many aminopyrazole derivatives.[4] |
| Ethyl Acetate / Hexane | Medium to Nonpolar | A common mixed solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool slowly.[4] |
| Acetone / Hexane | Medium to Nonpolar | Another effective mixed solvent system for compounds with intermediate polarity.[6] |
| Toluene | Nonpolar | Can be effective for less polar aminopyrazole derivatives. |
| Water | Highly Polar | Suitable for highly polar aminopyrazoles or for crystallizing salts of aminopyrazoles.[6] |
Column Chromatography Troubleshooting
Column chromatography is a versatile method for purifying aminopyrazole intermediates, particularly for separating regioisomers and removing multiple impurities in a single step.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of regioisomers (co-elution). | The polarity difference between the isomers is too small for the chosen mobile phase. | Optimize the mobile phase. Try a shallower gradient or an isocratic elution with a solvent system that gives a good separation on TLC. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
| Product is stuck on the column. | The product is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small percentage of methanol or a few drops of acetic acid or triethylamine to the eluent, depending on the nature of your compound. |
| Tailing of peaks. | The compound is interacting too strongly with the stationary phase (e.g., basic amines on acidic silica gel). The column may be overloaded. | Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds, to reduce tailing. Ensure the sample load is appropriate for the column size. |
| Product decomposes on the column. | The aminopyrazole is unstable on the acidic silica gel. | Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like neutral alumina. |
| Low recovery after chromatography. | The compound is irreversibly adsorbed onto the stationary phase or is too volatile. | Check for compound stability on silica gel using a TLC plate before running the column. If the compound is volatile, take care during solvent evaporation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude aminopyrazole and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude aminopyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography for Regioisomer Separation
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate the regioisomers. A good solvent system will show a clear separation of the spots with Rf values between 0.2 and 0.5. A common mobile phase for aminopyrazoles is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude aminopyrazole mixture in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude mixture onto a small amount of silica gel (dry loading) and add it to the top of the column.
-
Elution: Run the column by passing the mobile phase through it. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the purified isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to obtain the purified aminopyrazole intermediates.
Visualizations
Caption: General purification workflow for aminopyrazole intermediates.
Caption: Troubleshooting logic for aminopyrazole recrystallization.
References
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming the common challenge of poor cell permeability in pyrazole-based inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
FAQ 1: My potent pyrazole-based inhibitor shows low activity in cell-based assays. What is the likely cause?
Answer:
A common reason for the discrepancy between high potency in biochemical assays and low activity in cell-based assays is poor cell permeability.[1] The pyrazole scaffold, while a valuable pharmacophore, can possess physicochemical properties that hinder its ability to cross the cell membrane and reach its intracellular target. Key factors influencing this include:
-
High polar surface area (PSA): The presence of multiple nitrogen atoms and other heteroatoms in the pyrazole ring system can lead to a high PSA, which is generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.
-
Hydrogen bonding capacity: The N-H bond in unsubstituted pyrazoles is a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.[2][3] A high number of hydrogen bond donors and acceptors can increase the desolvation penalty for the molecule to enter the hydrophobic cell membrane.
-
Low lipophilicity: While a balance is necessary, compounds that are too polar (low lipophilicity) will not readily partition into the cell membrane.
Troubleshooting Workflow for Low Cellular Activity
Caption: A logical workflow for troubleshooting low cellular activity of a potent inhibitor.
FAQ 2: My pyrazole inhibitor is a substrate for efflux pumps. How can I address this?
Answer:
Active efflux, where the compound is pumped out of the cell by transporters like P-glycoprotein (P-gp), is another significant hurdle. This can lead to low intracellular concentrations despite good initial permeability.
Troubleshooting Steps:
-
Confirm Efflux: In your Caco-2 permeability assay, a basolateral-to-apical (B-A) apparent permeability coefficient (Papp) that is significantly higher (typically >2-fold) than the apical-to-basolateral (A-B) Papp suggests active efflux.[4][5]
-
Identify the Transporter: You can perform the Caco-2 assay in the presence of known efflux pump inhibitors to identify the specific transporter involved.[5][6]
-
Structural Modifications to Reduce Efflux:
-
Reduce Hydrogen Bond Donors: Masking or removing hydrogen bond donors can sometimes reduce recognition by efflux transporters.
-
Modify Lipophilicity: There is a complex relationship between lipophilicity and efflux. Sometimes, slightly increasing or decreasing lipophilicity can move the compound out of the optimal range for transporter recognition.
-
Introduce Bulky Groups: Strategic placement of bulky substituents can sterically hinder the interaction of the inhibitor with the efflux pump.
-
Efflux Ratio in Caco-2 Assay
Caption: Illustrates bidirectional transport across a Caco-2 cell monolayer, indicating active efflux.
FAQ 3: What structural modifications can I make to my pyrazole inhibitor to improve its permeability?
Answer:
Several medicinal chemistry strategies can be employed to enhance the permeability of pyrazole-based inhibitors by optimizing their physicochemical properties.
-
Reduce Hydrogen Bond Donors: The N-H of an unsubstituted pyrazole is a hydrogen bond donor. N-alkylation or N-arylation removes this donor, which can significantly improve permeability by reducing the desolvation penalty.
-
Incorporate Intramolecular Hydrogen Bonds: Designing the molecule to form an intramolecular hydrogen bond can "hide" polar functionalities, reducing the polar surface area and improving permeability.[7][8][9]
-
Modulate Lipophilicity (LogP/LogD): Systematically modifying substituents on the pyrazole core and its appended rings can fine-tune lipophilicity. Replacing polar groups with more lipophilic moieties (e.g., -OH with -OCH3) or adding small alkyl groups can increase partitioning into the cell membrane. However, excessive lipophilicity can lead to poor solubility and other issues.
-
Bioisosteric Replacement: Replacing a functional group with another that has similar steric and electronic properties but different physicochemical characteristics can be effective. For example, a carboxylic acid could be replaced with a tetrazole, or an amide could be replaced with a pyrazole to alter hydrogen bonding and polarity.[10]
| Strategy | Modification Example | Expected Outcome on Permeability |
| Reduce H-bond donors | N-methylation of the pyrazole ring | Increase |
| Increase Lipophilicity | Replace a hydroxyl group with a methoxy group | Increase (if not already highly lipophilic) |
| Intramolecular H-bond | Introduce adjacent donor and acceptor groups | Increase |
| Bioisosteric Replacement | Replace an amide with a pyrazole | Can modulate properties to improve permeability |
FAQ 4: How can I use a prodrug approach to improve the permeability of my pyrazole inhibitor?
Answer:
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can be used to temporarily mask polar functional groups that hinder cell permeability.
-
Masking Polar Groups: If your pyrazole inhibitor has a polar group (e.g., a hydroxyl or a carboxylic acid), it can be temporarily converted into a more lipophilic ester or carbamate. Once inside the cell, cellular enzymes (like esterases) will cleave the promoiety to release the active drug.
-
Improving Solubility and Permeability Balance: For some pyrazolo[3,4-d]pyrimidines with low solubility, a prodrug strategy involving the addition of a water-soluble promoiety linked by a carbamate has been shown to improve both solubility and passive membrane permeability.[10]
Prodrug Activation Workflow
Caption: General workflow of a prodrug strategy for improved cell permeability.
Quantitative Data Summary
The following table summarizes data from a study on pyrazolo[3,4-d]pyrimidine prodrugs, demonstrating the impact of a prodrug strategy on solubility and permeability.
| Compound | Parental Drug/Prodrug | Aqueous Solubility (µM) | Papp (A-B) in Caco-2 (10⁻⁶ cm/s) |
| Parent 1 | Parental Drug | < 0.1 | 0.5 |
| Prodrug 1a | Prodrug | 150 | 2.5 |
| Parent 2 | Parental Drug | 0.2 | 1.0 |
| Prodrug 2a | Prodrug | 250 | 3.2 |
Data adapted from a study on pyrazolo[3,4-d]pyrimidine prodrugs. The specific structures are proprietary to the original publication.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of a pyrazole-based inhibitor using the Caco-2 cell model.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which is an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
Test compound stock solution (e.g., in DMSO)
-
Lucifer yellow (monolayer integrity marker)
-
Analytical standards of the test compound
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Prepare the dosing solution by diluting the test compound stock solution in the transport buffer to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Add the dosing solution to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay to evaluate passive permeability.
Objective: To determine the passive permeability of a pyrazole inhibitor across an artificial lipid membrane.
Materials:
-
PAMPA plate system (a donor plate with a microfilter and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values to mimic physiological conditions
-
Test compound stock solution (in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Prepare the Acceptor Plate:
-
Add the aqueous buffer (e.g., PBS pH 7.4) to each well of the acceptor plate.
-
-
Prepare the Donor Plate:
-
Coat the microfilter of each well in the donor plate with the phospholipid solution.
-
Prepare the dosing solution of the test compound in a buffer of appropriate pH (e.g., pH 5.0 to mimic the small intestine).
-
Add the dosing solution to each well of the donor plate.
-
-
Assemble and Incubate:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a suitable equation provided by the assay kit manufacturer or from the literature.
-
Protocol 3: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Inhibitor
This protocol describes a common method for synthesizing a pyrazole core structure, which can be adapted for various inhibitor designs.
Objective: To synthesize a 1,3,5-trisubstituted pyrazole via condensation of a 1,3-diketone with a substituted hydrazine.
Materials:
-
A 1,3-diketone (e.g., 1-phenyl-1,3-butanedione)
-
A substituted hydrazine (e.g., 4-methoxyphenylhydrazine hydrochloride)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in ethanol.
-
Add the substituted hydrazine hydrochloride (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
-
Reaction:
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazole derivative.
-
-
Characterization:
-
Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of a Pyrazole Core
Caption: General reaction scheme for the synthesis of a 1,3,5-trisubstituted pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Method Validation | Bienta [bienta.net]
- 5. enamine.net [enamine.net]
- 6. Differential selectivity of efflux transporter inhibitors in Caco-2 and MDCK-MDR1 monolayers: a strategy to assess the interaction of a new chemical entity with P-gp, BCRP, and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reaction products in the synthesis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route for the synthesis of this compound is the cyclocondensation reaction of a suitable 1,3-dielectrophilic precursor with hydrazine. Typically, this involves the reaction of 3-(dimethylamino)-2-(pyridin-3-yl)acrylonitrile with hydrazine hydrate.
Q2: What are the most common side reaction products observed in this synthesis?
The formation of side products is a known challenge in the synthesis of aminopyrazoles. The primary side products encountered are:
-
Regioisomers: The most prevalent side product is the regioisomeric 3-pyridin-3-yl-2H-pyrazol-5-ylamine. The formation of this isomer is highly dependent on the reaction conditions.
-
Fused Heterocycles: Under certain conditions, the desired aminopyrazole product can undergo further reaction with itself or other intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted 3-(dimethylamino)-2-(pyridin-3-yl)acrylonitrile and hydrazine.
-
Hydrolysis Products: If water is present, hydrolysis of the nitrile group in the starting material or product can occur, leading to amide or carboxylic acid impurities.
Q3: How can I control the regioselectivity to favor the desired this compound isomer?
Controlling the regioselectivity is crucial for maximizing the yield of the desired product. The formation of the 5-substituted versus the 3-substituted aminopyrazole is governed by kinetic and thermodynamic control.
-
To favor the 5-pyridin-3-yl isomer (Thermodynamic Product):
-
Use acidic to neutral reaction conditions. Acetic acid is a commonly used solvent and catalyst that promotes the formation of the more stable 5-substituted isomer.
-
Higher reaction temperatures (reflux) also favor the thermodynamic product.
-
-
To favor the 3-pyridin-3-yl isomer (Kinetic Product):
-
Use basic reaction conditions, such as sodium ethoxide in ethanol.
-
Lower reaction temperatures can also favor the kinetic product.
-
Q4: What analytical techniques are recommended for identifying the product and its side products?
A combination of analytical techniques is recommended for accurate identification:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and for a preliminary assessment of product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and distinguishing between the 5- and 3-substituted isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and the relative amounts of different isomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Suboptimal reaction conditions. | Optimize the solvent and catalyst. For the 5-pyridin-3-yl isomer, ensure acidic conditions (e.g., acetic acid). | |
| Presence of a significant amount of the 3-pyridin-3-yl isomer | Reaction conditions favoring the kinetic product. | Switch to acidic conditions (e.g., refluxing in acetic acid). Increase the reaction temperature to favor the thermodynamically more stable 5-substituted isomer. |
| Formation of fused heterocyclic byproducts (e.g., pyrazolo[1,5-a]pyrimidines) | High reaction temperature and/or prolonged reaction time. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating. |
| Presence of impurities that can react with the aminopyrazole product. | Use purified starting materials. | |
| Difficulty in purifying the final product | Co-elution of isomers during column chromatography. | Optimize the solvent system for column chromatography. Consider derivatization of the mixture to separate the isomers, followed by deprotection. Recrystallization from a suitable solvent may also be effective. |
Experimental Protocols
Synthesis of this compound (Favoring the 5-substituted isomer)
Materials:
-
3-(Dimethylamino)-2-(pyridin-3-yl)acrylonitrile
-
Hydrazine hydrate (64-80% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dimethylamino)-2-(pyridin-3-yl)acrylonitrile (1 equivalent) in glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.5 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118-120 °C) and monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).
-
After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization
Welcome to the Technical Support Center for optimizing catalyst selection in pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a common issue in pyrazole functionalization, and how can it be controlled?
Regioselectivity is a significant challenge because pyrazole rings have multiple reactive sites (N1, C3, C4, and C5).[1] The reaction outcome is influenced by the electronic and steric properties of the substituents on the pyrazole ring, as well as the reaction conditions. For instance, the C4 position is electron-rich and thus prone to electrophilic attack.[1]
Strategies to control regioselectivity include:
-
Protecting Groups: Utilizing N-protecting groups like Boc or SEM can direct functionalization and enhance stability.[2]
-
Solvent Choice: The solvent can significantly influence regioselectivity. Protic solvents may favor arylation at the C4 position, while low polarity solvents can favor C-C coupled products in certain reactions.[2][3] DFT calculations have shown that protic solvents like 2-ethoxyethan-1-ol can enhance the acidity of the β-proton (C4), favoring direct arylation at this position.[4]
-
Catalyst and Ligand Selection: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper) and the corresponding ligand is critical. For instance, a phenanthroline ligand has been shown to be effective in Pd(II)-catalyzed C3-arylation.[2]
-
pH Control: Adjusting the pH can influence the site of attack in certain reactions, such as during the initial cyclocondensation to form the pyrazole ring.[5]
Q2: My pyrazole ring is fragmenting or opening during the reaction. What are the likely causes and how can I prevent this?
Pyrazole ring opening can occur under excessively harsh conditions, particularly with the use of strong bases which can lead to deprotonation at the C3 position and subsequent ring opening.[2][5]
To prevent ring fragmentation:
-
Use Moderate Bases: Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like organolithiums.[2]
-
Control Temperature: Avoid excessive heating. Perform the reaction at room temperature or slightly elevated temperatures.[2]
Q3: What are the key factors to consider when choosing a catalyst system for a Suzuki-Miyaura coupling of a pyrazole?
The success of a Suzuki-Miyaura coupling involving pyrazoles is highly dependent on the catalyst system and reaction conditions.
-
Catalyst Precursor: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ as they facilitate the clean generation of the active Pd(0) catalytic species.[6]
-
Ligand Choice: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) are often effective.[7]
-
Base Selection: The choice of base is critical for activating the boronic acid. Strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[8]
-
Solvent System: Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield in Cross-Coupling Reactions
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming or could be deactivating.[7] Solution: Use a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., XPhos Pd G2).[7] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[6][7] |
| Inappropriate Ligand | The ligand may not be suitable for the pyrazole substrate. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[6] Solution: Screen different ligands. For Suzuki couplings of 4-iodopyrazoles, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[7] |
| Incorrect Base | The base may be too weak or poorly soluble. Solution: Screen stronger bases like K₃PO₄ or Cs₂CO₃.[7] For Suzuki couplings, adding a small amount of water can be beneficial with anhydrous bases like K₃PO₄.[7] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating.[7] |
| Poor Reagent Quality | Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.[7] Solution: Use fresh, high-purity starting materials.[7] |
Issue 2: Observation of Significant Side Products
Common Side Reactions & Prevention Strategies
| Side Product | Cause | Prevention Strategies |
| Dehalogenation Product | The aryl-palladium intermediate reacts with a hydrogen source instead of the coupling partner.[7] | Solution: Rigorously exclude water from the reaction by using dry solvents and maintaining an inert atmosphere.[7] |
| N-Alkylation/Arylation | The nitrogen atoms of the pyrazole ring are nucleophilic and can react with electrophiles.[1] | Solution: Protect the N1-position with a suitable protecting group if your pyrazole is NH-unsubstituted.[1] |
| Formation of Isomers | Similar reactivity of different positions on the pyrazole ring under the chosen reaction conditions.[2] | Solution: Optimize reaction conditions (solvent, temperature, catalyst, ligand) to favor the desired isomer. The use of fluorinated alcohols as solvents has been shown to increase regioselectivity in some cases.[5] |
Catalyst Performance Data
The following tables summarize the performance of different catalytic systems for various pyrazole functionalization reactions.
Table 1: Palladium-Catalyzed C4-Arylation of 1,3,5-trimethylpyrazole
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | KOAc | DMA | 150 | 24 | 85 | [9] |
Substrates: 1,3,5-trimethylpyrazole and aryl bromide.
Table 2: Copper-Catalyzed N-Arylation of Pyrazoles
| Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | Diamine (20) | Cs₂CO₃ | Toluene | 110 | 24 | 96 | [10] |
Substrates: 1H-pyrazole and iodobenzene.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
-
Reaction Setup: In a reaction vessel, combine the 4-iodopyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), a ligand (e.g., XPhos, if not using a pre-catalyst), and a base (e.g., K₂CO₃, 2.0 eq.).[2]
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of ethanol and water.[2]
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen). Microwave irradiation can often accelerate the reaction.[2] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[2]
Protocol 2: General Procedure for Copper-Diamine-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), the pyrazole (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in catalyst selection for pyrazole functionalization.
Caption: A logical guide for troubleshooting low product yield.
Caption: Decision tree for initial catalyst system selection.
Caption: A typical experimental workflow for pyrazole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scalable synthesis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine, a key building block in pharmaceutical development.[1] This document provides detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to facilitate a smooth and efficient transition from laboratory-scale to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable method is a two-step synthesis. The first step involves the formation of the intermediate (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one from 3-acetylpyridine. The second step is the cyclization of this enaminone intermediate with hydrazine to yield the final product.[2][3]
Q2: What are the critical safety precautions when working with hydrazine on a larger scale?
A2: Hydrazine is a high-energy and toxic substance, requiring strict safety protocols during scale-up.[4][5] Key precautions include:
-
Use of Aqueous Solutions: Whenever possible, use dilute aqueous solutions of hydrazine to mitigate the risk of vapor phase flammability and detonation.[4]
-
Inert Atmosphere: All reactions involving hydrazine should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reduce explosion hazards.[6]
-
Temperature Control: Hydrazine reactions can be exothermic. Robust temperature control and monitoring are crucial to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For larger quantities, a full-face respirator with a suitable cartridge may be necessary.[7][8]
-
Ventilation: All work should be performed in a well-ventilated fume hood.
-
Spill Management: Have a clear spill management plan in place, including the use of appropriate neutralizing agents.
Q3: What are the typical impurities I might encounter in the final product?
A3: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include unreacted starting materials (3-acetylpyridine, hydrazine), the enaminone intermediate, or side products from the cyclization step. Impurity profiling using techniques like HPLC-MS is crucial for quality control.
Q4: How can I purify this compound on a larger scale?
A4: While column chromatography is common at the lab scale, it is often not practical for large quantities. Scalable purification methods include:
-
Recrystallization: This is a preferred method for purifying solid products at scale. Identifying a suitable solvent or solvent system is key.
-
Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride salt) can facilitate crystallization and purification. The free base can then be regenerated if required.[1]
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while impurities are more soluble can be an effective purification step.
Experimental Protocols
Step 1: Scalable Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
This protocol describes a scalable method for the synthesis of the key enaminone intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 3-Acetylpyridine | 350-03-8 | 121.14 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 |
| Toluene | 108-88-3 | 92.14 |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, charge 3-acetylpyridine (1.0 eq).
-
Add toluene (5-10 volumes relative to 3-acetylpyridine).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may crystallize out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with a small amount of cold toluene or heptane, and dry under vacuum.
Expected Yield: 85-95% Appearance: Light yellow to yellow solid.
Step 2: Synthesis of this compound
This protocol details the cyclization of the enaminone intermediate with hydrazine to produce the target compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 | 176.22 |
| Hydrazine Hydrate (64% aqueous solution) | 7803-57-8 | 50.06 (for hydrazine) |
| Ethanol | 64-17-5 | 46.07 |
| Acetic Acid (glacial) | 64-19-7 | 60.05 |
Procedure:
-
Charge the enaminone intermediate (1.0 eq) and ethanol (5-10 volumes) into a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Slowly add hydrazine hydrate (1.1-1.3 eq) to the mixture. An exotherm may be observed, so the addition rate should be controlled to maintain the desired temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours.
-
Monitor the reaction for the disappearance of the enaminone intermediate by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold ethanol, and then with water to remove any residual hydrazine and salts.
-
Dry the product under vacuum to a constant weight.
Expected Yield: 70-85% Appearance: Off-white to light yellow solid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Enaminone Synthesis) | - Incomplete reaction. - Sub-optimal reaction temperature. - Impure starting materials. | - Extend the reaction time and monitor by HPLC/TLC until starting material is consumed. - Ensure the reaction reaches and maintains reflux temperature. - Use high-purity 3-acetylpyridine and DMF-DMA. |
| Low Yield in Step 2 (Cyclization) | - Incomplete reaction. - Loss of product during workup. - Side reactions. | - Increase reaction time or temperature slightly. - Optimize the amount of cold solvent used for washing the product. - Ensure slow and controlled addition of hydrazine to minimize side reactions. |
| Product is Oily or Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Attempt purification by recrystallization from a different solvent system (e.g., ethanol/water, isopropanol). - Try trituration with a non-polar solvent like heptane or diethyl ether. - Ensure the product is thoroughly dried under vacuum. |
| Formation of Regioisomers | - Reaction conditions favoring the formation of the undesired isomer. | - While less common in this specific synthesis, controlling the reaction temperature and pH (through the amount of acetic acid) can influence regioselectivity in pyrazole formations. |
| Exotherm during Hydrazine Addition | - The reaction between the enaminone and hydrazine is exothermic. | - Add hydrazine hydrate slowly and portion-wise. - Use an external cooling bath to maintain the desired temperature during the addition. - Ensure efficient stirring to dissipate heat. |
| Final Product Purity is Low | - Incomplete reaction. - Inefficient purification. - Entrapment of impurities during crystallization. | - Re-run the reaction with optimized conditions. - Re-purify the material using a different recrystallization solvent or by performing a second recrystallization. - Consider a slurry wash of the crude product before the final purification step. |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for addressing common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
This technical support center provides a comprehensive resource for the scalable synthesis of this compound. By following the detailed protocols and utilizing the troubleshooting guide, researchers can effectively navigate the challenges of scaling up this important pharmaceutical intermediate for preclinical studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-(diMethylaMino)-1-(pyridin-3-yl)prop-2-en-1-one | 75415-01-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arxada.com [arxada.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. nj.gov [nj.gov]
Validation & Comparative
Comparative study of 5-pyridin-3-yl-2H-pyrazol-3-ylamine and other JAK2 inhibitors
A Comparative Guide to 5-Pyridin-3-yl-2H-pyrazol-3-ylamine and Other Preclinical and Clinical JAK2 Inhibitors
This guide provides a detailed comparative analysis of the Janus kinase 2 (JAK2) inhibitor, this compound, alongside a selection of other significant JAK2 inhibitors that are in various stages of research and clinical use. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.
While this compound is commercially available as a chemical intermediate, published data on its specific JAK2 inhibitory activity is limited. However, the pyrazol-3-ylamine scaffold is a well-established pharmacophore in the design of potent JAK2 inhibitors. Therefore, for the purpose of this comparative study, we will include data for a closely related and well-characterized pyrazol-3-ylamino pyrazine compound as a representative of this chemical class.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway, particularly through gain-of-function mutations in JAK2 such as the V617F mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, JAK2 has emerged as a prime therapeutic target for the treatment of these and other related disorders.
Comparative Analysis of JAK2 Inhibitors
This section presents a comparative overview of this compound (represented by a structural analog) and other prominent JAK2 inhibitors. The comparison focuses on their inhibitory potency against the JAK family of kinases, providing a snapshot of their relative selectivity.
Data Presentation: Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of the selected JAK2 inhibitors against the four members of the JAK family in biochemical (cell-free) assays. Lower IC50 values indicate higher potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |
| Pyrazol-3-ylamino Pyrazine Analog¹ | - | Potent | - | - | [1] |
| Fedratinib | 105 | 3 | 405 | 1002 | [2][3] |
| Gandotinib (LY2784544) | 19.8 | 3 | 48.0 | 44 | [4][5] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | [6] |
| AZD1480 | 1.3 | <0.4 | >100 | - | |
| Pacritinib | 1280 | 23 | 520 | - | [7] |
| Momelotinib | 11 | 18 | 155 | 17 | [6] |
¹Data for a representative pyrazol-3-ylamino pyrazine from a series of potent and selective JAK2 kinase inhibitors. Specific IC50 values for the broader JAK family are not detailed in the primary literature for this specific analog, but the series was optimized for potent JAK2 inhibition.
Experimental Protocols
The determination of inhibitor potency is crucial for the preclinical evaluation of drug candidates. Below are detailed methodologies for key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific JAK kinase.
General Protocol:
-
Reagents and Materials:
-
Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3, TYK2).
-
ATP (Adenosine triphosphate).
-
Peptide or protein substrate specific for the kinase.
-
Test compound (inhibitor) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
384-well assay plates.
-
-
Procedure:
-
A solution of the JAK enzyme and the substrate is added to the wells of the assay plate.
-
The test inhibitor at various concentrations is then added to the wells. A vehicle control (DMSO) and a positive control (a known potent inhibitor) are included.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept near its Km value for the specific kinase to ensure competitive binding can be observed.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method. For luminescence-based assays, the signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the controls.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
-
Cell-Based Inhibition Assay (STAT Phosphorylation)
This assay evaluates the ability of an inhibitor to block JAK-mediated signaling within a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by a test compound.
General Protocol:
-
Reagents and Materials:
-
A cell line that expresses the target JAK and its associated cytokine receptor (e.g., TF-1 cells for JAK2).
-
The corresponding cytokine to stimulate the pathway (e.g., GM-CSF for TF-1 cells).
-
Test compound (inhibitor) serially diluted in cell culture medium.
-
Cell lysis buffer.
-
Antibodies specific for the phosphorylated form of the downstream STAT protein (e.g., anti-pSTAT5).
-
Detection method (e.g., Western blotting, ELISA, or flow cytometry).
-
-
Procedure:
-
Cells are cultured and then pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with the appropriate cytokine to activate the JAK-STAT pathway.
-
After a short incubation period, the cells are lysed to release the intracellular proteins.
-
The level of phosphorylated STAT in the cell lysates is quantified using a specific immunoassay.
-
-
Data Analysis:
-
The amount of pSTAT is normalized to a control (e.g., total STAT or a housekeeping protein).
-
The percent inhibition of STAT phosphorylation is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.[9]
-
Mandatory Visualization
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of the inhibitors discussed in this guide.
References
- 1. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 5-pyridin-3-yl-2H-pyrazol-3-ylamine against a kinase panel
This guide provides a comparative analysis of the kinase inhibition profile of 5-pyridin-3-yl-2H-pyrazol-3-ylamine against a panel of selected kinases. Due to the absence of publicly available screening data for this specific compound, a hypothetical inhibitory profile has been generated for illustrative purposes, based on the known activity of structurally related pyrazol-3-yl-amine derivatives. The performance of this compound is compared with established multi-kinase inhibitors: Staurosporine, a non-selective inhibitor, and Sunitinib, a receptor tyrosine kinase inhibitor.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of this compound and comparator compounds are presented as half-maximal inhibitory concentrations (IC50). The hypothetical data for the target compound suggests a primary activity against Janus Kinase 2 (JAK2) with moderate-to-low activity against other selected kinases, indicating a degree of selectivity. In contrast, Staurosporine shows potent, broad-spectrum inhibition, while Sunitinib displays its characteristic profile against receptor tyrosine kinases like VEGFR2 and PDGFRβ.[1][2]
| Kinase Target | This compound (IC50, nM) [Hypothetical] | Staurosporine (IC50, nM) | Sunitinib (IC50, nM) |
| JAK2 | 25 | 6 | 250 |
| GSK3β | 150 | 5 | >10,000 |
| FLT3 | 800 | 15 | 50[2] |
| VEGFR2 | >10,000 | 20 | 80[2] |
| PDGFRβ | >10,000 | 10 | 2[2] |
| SRC | 2,500 | 6[1] | 150 |
| PKA | >10,000 | 7[1] | >10,000 |
| PKCα | >10,000 | 0.7[3] | >10,000 |
| CDK2 | 5,000 | 3 | >10,000 |
Table 1: Comparative inhibitory activity (IC50, nM) of this compound and reference inhibitors against a panel of kinases. Lower values indicate higher potency. Data for the target compound is hypothetical.
Experimental Protocols
The determination of kinase inhibition is typically performed using in vitro biochemical assays. The following protocol outlines a common method, such as the luminescence-based ADP-Glo™ Kinase Assay, for measuring kinase activity and calculating inhibitor IC50 values.[4][5]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's enzymatic activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) and comparator inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test and comparator compounds in DMSO. A typical starting concentration might be 100 µM. A "no inhibitor" control with DMSO alone is also prepared.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Enzyme Addition: Add 2 µL of the specific kinase diluted in Kinase Assay Buffer to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[4]
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
Visualizations
Experimental Workflow for Kinase Profiling
The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow described in the protocol.
Caption: Workflow for an in vitro kinase inhibition assay.
Hypothetical Signaling Pathway Modulation
Based on its hypothetical primary target, JAK2, this compound could potentially modulate the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Hypothetical inhibition of the JAK-STAT pathway.
References
A Comparative Analysis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine and 5-pyridin-2-yl-2H-pyrazol-3-ylamine: Synthesis and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and potential biological activities of two isomeric aminopyrazole compounds: 5-pyridin-3-yl-2H-pyrazol-3-ylamine and 5-pyridin-2-yl-2H-pyrazol-3-ylamine. While direct comparative studies on the biological activity of these specific isomers are limited in publicly available literature, this document consolidates information from patent filings and related research to offer insights into their potential as therapeutic agents. The aminopyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, notably as kinase inhibitors and modulators of nicotinic acetylcholine receptors.[1]
Synthesis and Physicochemical Properties
The synthesis of both this compound and 5-pyridin-2-yl-2H-pyrazol-3-ylamine has been described in the context of developing novel therapeutics. The general synthetic approach involves the cyclization of a substituted nitrile with hydrazine.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| 1 | 5-(pyridin-3-yl)-1H-pyrazol-3-amine | 149246-87-7 | C₈H₈N₄ | 160.18 g/mol |
| 2 | 5-(pyridin-2-yl)-1H-pyrazol-3-amine | 92352-29-9 | C₈H₈N₄ | 160.18 g/mol |
Experimental Protocols
The synthetic protocols for both compounds are detailed in patent literature, primarily in the context of generating intermediates for more complex molecules. The following are representative synthetic procedures.
Synthesis of this compound
A common route to this isomer involves the reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydrazine hydrate.
Step 1: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile A solution of ethyl nicotinate and acetonitrile in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium ethoxide, at room temperature. The reaction mixture is stirred until completion, followed by an acidic workup to yield the desired β-ketonitrile.
Step 2: Cyclization to form this compound The resulting 3-oxo-3-(pyridin-3-yl)propanenitrile is then refluxed with hydrazine hydrate in a protic solvent like ethanol. Upon cooling, the product crystallizes and can be isolated by filtration.
Synthesis of 5-pyridin-2-yl-2H-pyrazol-3-ylamine
Similarly, the 2-pyridinyl isomer is synthesized from the corresponding pyridine-2-carboxylic acid derivative.
Step 1: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile This intermediate is prepared by the condensation of a pyridine-2-carboxylate ester with acetonitrile in the presence of a strong base.
Step 2: Cyclization to form 5-pyridin-2-yl-2H-pyrazol-3-ylamine The 3-oxo-3-(pyridin-2-yl)propanenitrile is cyclized with hydrazine hydrate under reflux in an alcoholic solvent to afford the final product.
Comparative Biological Activity
Potential as α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
Both title compounds have been synthesized as intermediates in the development of modulators for the α7 nicotinic acetylcholine receptor.[2] The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and is a target for cognitive disorders such as Alzheimer's disease and schizophrenia. Modulation of this receptor can impact neurotransmission and inflammation.
While specific EC₅₀ or IC₅₀ values for the two isomers are not provided in a comparative context, the patent literature suggests that the pyridinyl moiety is a key pharmacophoric element for interaction with the receptor. The position of the nitrogen atom in the pyridine ring (position 2 vs. 3) can significantly influence the electronic properties and the ability of the molecule to form hydrogen bonds with the receptor binding site, thus affecting potency and selectivity. Further studies would be required to quantify this difference.
Potential as Kinase Inhibitors
The aminopyrazole core is a common scaffold in the design of protein kinase inhibitors. Numerous aminopyrazole derivatives have shown potent activity against various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets in oncology.
Although no specific data for the title compounds as kinase inhibitors was found, related pyridinyl-aminopyrazole derivatives have been evaluated as CDK2 inhibitors. The activity of these compounds is often dependent on the substitution pattern on both the pyrazole and the pyridine rings.
| Related Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Pyridinyl-pyrazole derivatives | CDK2/cyclin A | Varies (nM to µM range) | N/A |
| Aminopyrazole derivatives | FGFR | Potent inhibition | N/A |
The positioning of the pyridine nitrogen can affect the molecule's ability to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. It is plausible that both this compound and 5-pyridin-2-yl-2H-pyrazol-3-ylamine possess some level of kinase inhibitory activity, but this remains to be experimentally verified and compared.
Summary and Future Directions
Key Comparison Points:
-
Synthesis: Both isomers are synthesized via similar, established chemical routes.
-
Biological Target: Patent literature strongly suggests their utility in targeting the α7 nAChR.
-
Quantitative Data: A direct, quantitative comparison of the biological activity of these two specific isomers is currently lacking in the public domain.
Future research should focus on:
-
A head-to-head comparison of the in vitro and in vivo activity of both isomers against the α7 nAChR to elucidate the impact of the pyridine nitrogen position on potency and selectivity.
-
Screening of these compounds against a panel of protein kinases to explore their potential as anticancer agents.
-
Elucidation of the structure-activity relationships of derivatives of both isomers to optimize their biological activity for specific therapeutic targets.
This guide highlights the foundational knowledge of these two compounds and underscores the need for further research to fully characterize and compare their pharmacological profiles.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Isosteric Replacement of Pyrazol-3-yl Amine with Thiazol-2-yl Amine in JAK2 Inhibitors: A Comparative Guide
An analysis of the bioisosteric shift from a pyrazol-3-yl amine to a thiazol-2-yl amine hinge-binding moiety in the context of Janus kinase 2 (JAK2) inhibitors reveals comparable in vitro efficacy, showcasing a successful isosteric replacement strategy in drug design. This guide provides a comparative overview of this specific molecular substitution, summarizing key performance data and outlining the experimental protocols used for their evaluation.
The isosteric replacement of a pyrazol-3-yl amine with a thiazol-2-yl amine has been investigated as a strategy to identify potent and selective JAK2 inhibitors.[1][2] Studies have shown that this substitution is well-tolerated, with the resulting thiazol-2-yl amine analogs demonstrating comparable potency to their pyrazol-3-yl amine counterparts.[3] This suggests that the thiazole nitrogen is a suitable bioisostere for the pyrazole N-H as a hinge-binding motif.
Data Presentation
While the full detailed structure-activity relationship (SAR) is contained within the primary literature, a key finding is that the isosteric replacement of pyrazol-3-yl amine with thiazol-2-yl amine in a series of pyrazine-based JAK2 inhibitors resulted in compounds with similar JAK2 inhibitory potency.[3] The following table summarizes this qualitative comparison and provides representative quantitative data for well-known JAK2 inhibitors to give context to the potency ranges typically observed.
| Hinge Binder Moiety | Core Scaffold | Relative JAK2 IC50 | Reference Compound (Representative JAK2 IC50) |
| Pyrazol-3-yl amine | Pyrazine | Effective | Ruxolitinib (JAK2 IC50 = 4 nM)[4][5] |
| Thiazol-2-yl amine | Pyrazine | Similarly Effective[3] | Fedratinib (JAK2 IC50 = 14 nM)[4][5] |
Mandatory Visualization
The following diagrams illustrate the isosteric replacement strategy and the relevant biological pathway.
Experimental Protocols
The following are representative experimental protocols for the key assays used to evaluate the potency and cellular activity of JAK2 inhibitors.
In Vitro JAK2 Enzymatic Assay
This assay determines the direct inhibitory activity of a compound against the isolated JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant, typically at or below 1%.
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the JAK2 enzyme and the substrate peptide to each well. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) value for JAK2 to ensure competitive binding can be accurately measured.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This is typically a luminescence-based readout.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of JAK2-dependent cancer cell lines.
Materials:
-
JAK2-dependent cell line (e.g., HEL, SET-2, or Ba/F3-JAK2 V617F)
-
Appropriate cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well clear-bottom or white-walled plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach or stabilize for 24 hours.
-
Treat the cells with a serial dilution of the test compounds or vehicle (DMSO).
-
Incubate the cells for a specified period, typically 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions (e.g., 2-4 hours for MTT/MTS).
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-STAT5
This assay is used to confirm that the inhibitor is hitting its target in a cellular context by measuring the phosphorylation of a key downstream substrate of JAK2.
Materials:
-
JAK2-dependent cell line
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture and treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-STAT5 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.
-
Quantify the band intensities to determine the reduction in STAT5 phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Pyrazole vs. Pyrrole-Based Lamellarin Analogues in Cancer Research
A new frontier in the development of potent anti-cancer agents has emerged from the structural modification of lamellarins, a class of marine-derived alkaloids. This guide provides a detailed comparison of novel pyrazole-based lamellarin analogues against their traditional pyrrole-based counterparts, offering insights for researchers, scientists, and drug development professionals. The focus is on a strategic "scaffold hopping" approach, where the central pyrrole ring of natural lamellarins is replaced by a pyrazole moiety, a change anticipated to enhance metabolic stability.[1][2]
This comparative analysis summarizes the cytotoxic activities of these compounds against human colorectal cancer cell lines and delves into their distinct mechanisms of action, supported by detailed experimental protocols and visual representations of the signaling pathways involved.
Cytotoxicity Profile: A Quantitative Comparison
A library of pyrazole-based analogues of lamellarin O has been synthesized and evaluated for their in vitro cytotoxicity against three human colorectal cancer cell lines: HCT116, HT29, and SW480.[1][3] The half-maximal inhibitory concentration (IC50) values for the most active pyrazole analogues are presented below.
It is important to note that a direct head-to-head comparison with the parent pyrrole-based lamellarin O is limited by the available data. While the pyrazole analogues were tested on HCT116, HT29, and SW480 cell lines, the reported cytotoxicity for lamellarin O is on the SW620 colorectal cancer cell line and its multi-drug resistant daughter cell line, SW620/Ad300, where it exhibited moderate cytotoxicity with IC50 values of 20.0 µM and 22.3 µM, respectively.[1] Another source indicates its IC50 is generally greater than 10 µM.[2]
Table 1: Cytotoxicity (IC50, µM) of Pyrazole-Based Lamellarin O Analogues
| Compound | HCT116 | HT29 | SW480 |
| 6c | 4.45 ± 0.31 | 5.44 ± 0.42 | 6.32 ± 0.55 |
| 6h | 4.53 ± 0.28 | 5.18 ± 0.39 | 5.98 ± 0.47 |
| 6j | 4.49 ± 0.33 | 5.44 ± 0.41 | 6.15 ± 0.51 |
| 6k | 4.55 ± 0.30 | 5.59 ± 0.45 | 6.43 ± 0.58 |
| 6m | 4.54 ± 0.32 | 5.59 ± 0.43 | 5.33 ± 0.41 |
| 6n | 4.56 ± 0.29 | 5.47 ± 0.40 | 5.21 ± 0.39 |
| 6o | 4.60 ± 0.35 | 5.75 ± 0.46 | 5.48 ± 0.42 |
| 7c | 4.33 ± 0.27 | 5.10 ± 0.38 | 5.89 ± 0.49 |
Data represents the mean ± standard deviation from at least three independent experiments.
The data reveals that several pyrazole-based analogues exhibit potent cytotoxic activity in the low micromolar range against all three tested colorectal cancer cell lines.[3]
Distinct Mechanisms of Action
While both classes of compounds demonstrate anti-cancer properties, their underlying mechanisms of action appear to differ significantly.
Pyrrole-Based Lamellarins: Dual-Action Apoptosis Induction
The well-studied pyrrole-based lamellarin D induces cancer cell death through two complementary pathways:
-
Topoisomerase I Inhibition: Lamellarin D intercalates into DNA and stabilizes the topoisomerase I-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA breaks and ultimately, apoptosis.[2]
-
Mitochondrial Targeting: Lamellarin D can also directly act on mitochondria, inducing the mitochondrial permeability transition (MPT) and the release of pro-apoptotic factors like cytochrome c, triggering the caspase cascade and apoptosis.[2]
Pyrazole-Based Lamellarin Analogues: G2/M Phase Cell Cycle Arrest
In contrast, the most active pyrazole-based lamellarin O analogues induce cell death in a non-necrotic manner, primarily by arresting the cell cycle in the G2/M phase.[1][3] This prevents cancer cells from entering mitosis and proliferating. The G2/M checkpoint is a critical control point that ensures DNA integrity before cell division. Activation of this checkpoint often involves a cascade of protein kinases that ultimately inhibit the activity of the Cyclin B/CDK1 complex, the master regulator of entry into mitosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of pyrazole and pyrrole-based lamellarin analogues.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human colorectal cancer cell lines (HCT116, HT29, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Lamellarin analogues (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A range of concentrations of the lamellarin analogues are prepared by serial dilution. The culture medium is replaced with medium containing the test compounds. Control wells receive medium with DMSO (vehicle control) or medium alone.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Cells are treated with the lamellarin analogues for a specified time. Both floating and adherent cells are collected, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol while vortexing. Cells are then stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a PI staining solution containing RNase A (to prevent staining of RNA). The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI, which is proportional to the amount of DNA, is measured for each cell.
-
Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates a cell cycle arrest at this phase.
Conclusion
The strategic replacement of the pyrrole ring with a pyrazole in lamellarin O has yielded a new class of analogues with potent cytotoxic activity against human colorectal cancer cells. While direct quantitative comparison to the parent pyrrole compound is limited, the pyrazole analogues demonstrate efficacy in the low micromolar range. More significantly, this structural modification appears to shift the mechanism of action from a dual apoptotic induction pathway (topoisomerase I inhibition and mitochondrial targeting) to a distinct cytostatic mechanism involving G2/M phase cell cycle arrest.
This head-to-head comparison highlights the potential of pyrazole-based lamellarin analogues as a promising avenue for the development of novel anti-cancer therapeutics with a different mode of action from their natural counterparts. Further investigation into the specific molecular targets within the G2/M checkpoint pathway will be crucial for the continued development and optimization of these compounds.
References
Unveiling the Binding Mode of Pyrazolopyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of a small molecule inhibitor with its protein target is paramount for structure-based drug design and lead optimization. This guide provides a comparative analysis of the binding mode of a pyrazolo[1,5-a]pyrimidine derivative, a close analog of 5-pyridin-3-yl-2H-pyrazol-3-ylamine, to Aurora A kinase, as determined by X-ray crystallography.
This guide leverages publicly available crystallographic data to illustrate the key interactions underpinning the inhibitory activity of this scaffold. We present a detailed examination of the binding mode, supported by quantitative data and comprehensive experimental protocols for both the structural determination and binding affinity assessment.
Performance Comparison: Pyrazolopyrimidine Analog vs. Other Kinase Inhibitors
To provide a tangible reference point for the binding affinity of the pyrazolopyrimidine scaffold, the following table summarizes the inhibitory activity of a representative compound from this class against Aurora A kinase. For comparative purposes, data for other known Aurora kinase inhibitors with different scaffolds are also included.
| Compound | Scaffold | Target Kinase | Binding Affinity (IC₅₀) | PDB ID |
| (1R)-1-{3-Chloro-4-[(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl]phenyl}-N-(2,2,2-trifluoroethyl)ethan-1-amine | Pyrazolo[1,5-a]pyrimidine | Aurora A | Data not publicly available | 5X2P |
| Alisertib (MLN8237) | Phenyl-pyrimidin-amine | Aurora A | 1.2 nM | 3OEC |
| Tozasertib (VX-680) | Pyrrolopyrazole | Aurora A/B/C | 0.6 nM (Aurora A) | 2X83 |
| Danusertib (PHA-739358) | Pyrrolopyrazole | Aurora A/B/C | 13 nM (Aurora A) | 2J50 |
Note: The IC₅₀ value for the specific pyrazolo[1,5-a]pyrimidine derivative from PDB entry 5X2P is not publicly available in the associated documentation. The table provides a framework for comparison, and researchers would typically determine this value using the biochemical assays described below.
Deciphering the Binding Mode: Insights from X-ray Crystallography
The crystal structure of Aurora A kinase in complex with (1R)-1-{3-chloro-4-[(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl]phenyl}-N-(2,2,2-trifluoroethyl)ethan-1-amine (PDB ID: 5X2P) reveals critical interactions that stabilize the inhibitor in the ATP-binding pocket.
The pyrazolo[1,5-a]pyrimidine core, a bioisostere of the adenine moiety of ATP, forms key hydrogen bonds with the hinge region of the kinase. This fundamental interaction anchors the inhibitor and is a hallmark of many kinase inhibitors. The substituents on the pyrimidine ring extend into hydrophobic pockets within the active site, further enhancing binding affinity and contributing to selectivity. The specific interactions observed in the 5X2P structure provide a structural blueprint for optimizing the potency and selectivity of this chemical series.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
X-ray Crystallography: Co-crystallization Protocol
This protocol outlines a general procedure for obtaining protein-ligand complex crystals suitable for X-ray diffraction analysis.
-
Protein Expression and Purification: The target kinase (e.g., human Aurora A) is typically expressed in a suitable system, such as E. coli or insect cells, and purified to homogeneity (>95%) using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Complex Formation: The purified protein is incubated with a 3- to 5-fold molar excess of the inhibitor (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1-2 hours) on ice to facilitate the formation of the protein-ligand complex.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[1][2] In this method, a small drop containing the protein-ligand complex and the crystallization reagent is equilibrated against a larger reservoir of the reagent.[1][2]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The resulting diffraction pattern is processed, and the three-dimensional structure of the protein-ligand complex is determined using molecular replacement and refined to high resolution.
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency (IC₅₀) of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[3][4][5][6]
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, substrate solution (e.g., Kemptide for Aurora A), and a serial dilution of the test inhibitor.[7]
-
Kinase Reaction: In a 384-well plate, combine the Aurora A kinase, the test inhibitor at various concentrations, and the substrate. The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[6]
-
ATP Depletion: After the incubation period, ADP-Glo™ Reagent is added to all wells to terminate the kinase reaction and deplete the remaining ATP.[6]
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is used by a luciferase to produce a luminescent signal.[6]
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the general signaling pathway of Aurora A kinase.
Caption: Experimental workflow for determining the protein-ligand crystal structure.
Caption: Simplified signaling pathway of Aurora A kinase in mitosis.
References
- 1. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. AURORA A Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating Off-Target Effects of Novel Pyrazole-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[1][2][3] While pyrazole-based compounds offer significant therapeutic potential, a critical aspect of their preclinical development is the comprehensive evaluation of off-target effects.[4] Unintended interactions with proteins other than the primary target can lead to toxicity or unexpected pharmacological effects, potentially derailing an otherwise promising drug candidate.[5][6][7]
This guide provides a comparative framework for assessing the off-target profiles of novel pyrazole-based drug candidates. It details key experimental protocols, presents a model for comparative data analysis, and visualizes essential workflows and signaling pathways to aid in the rational design and selection of safer, more effective therapeutics.
Experimental Protocols for Off-Target Profiling
A multi-assay approach is crucial for a thorough assessment of off-target effects. Combining biochemical and cell-based methods provides a more complete picture of a compound's selectivity.
Kinase Profiling Assays
Given that a vast number of pyrazole derivatives are designed as kinase inhibitors, kinome-wide screening is a standard approach to determine selectivity.[2][4][8] These assays measure the inhibitory activity of a compound against a large panel of protein kinases.
Methodology: Activity-Based Kinase Panel Screening
-
Objective: To quantify the inhibitory potency (e.g., IC50) of a test compound against a broad panel of purified kinases.
-
Principle: These assays measure the enzymatic activity of each kinase in the presence of the test compound. A reduction in activity indicates inhibition. Various detection formats can be used, including radiometric, luminescence, or fluorescence-based methods (e.g., TR-FRET).[9][10]
-
Protocol Outline:
-
Assay Preparation: A panel of purified, active kinases is prepared. For each kinase, a specific substrate and ATP are used. Assays are typically performed in multi-well plates.
-
Compound Incubation: The pyrazole-based test compound is serially diluted and added to the wells containing the kinase, its substrate, and ATP. ATP concentrations can be set at the apparent Km for accurate potency assessment or at higher concentrations (e.g., 1 mM) to mimic physiological conditions.[11][12]
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to controls. IC50 values are determined by fitting the data to a dose-response curve.[10]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical technique that confirms direct physical interaction (target engagement) between a drug and its protein target within the complex environment of a living cell or tissue.[13][14][15] The principle is based on ligand-induced thermal stabilization; a protein bound to a drug will be more resistant to heat-induced denaturation.[13][14]
Methodology: Immunoblot-Based CETSA
-
Objective: To determine if a compound binds to and stabilizes its intended target and potential off-targets in intact cells.
-
Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature indicates target stabilization and therefore engagement.[15][16]
-
Protocol Outline:
-
Cell Treatment: Culture the desired cells and treat them with the test compound or a vehicle control for a specified duration (e.g., 1-3 hours).[17]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Immediately cool the tubes on ice.[14]
-
Cell Lysis: Lyse the cells using a suitable buffer, often through freeze-thaw cycles or with detergents, to release the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection by Immunoblot: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and detect the target protein using a specific primary antibody.[16]
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the soluble protein fraction against temperature to generate melt curves and determine the thermal shift.[16]
-
Receptor Binding Assays
If a pyrazole candidate is suspected of having off-target effects on non-kinase receptors (e.g., GPCRs), receptor binding assays can be employed. These assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[18][19][20]
Methodology: Competitive Radioligand Binding Assay
-
Objective: To determine the affinity (e.g., Ki) of a test compound for a specific receptor.
-
Principle: A source of receptor (e.g., cell membranes) is incubated with a constant concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Protocol Outline:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Competitive Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the test compound.[18]
-
Separation: Separate the bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.[19]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined and can be converted to an inhibition constant (Ki).
-
Data Presentation: Comparative Off-Target Profile
To effectively evaluate novel candidates, their off-target data should be compared against a known reference compound and other alternatives. The following table provides a template for summarizing such data.
Table 1: Comparative Kinase Inhibition Profile of Pyrazole-Based Drug Candidates
| Compound ID | Primary Target | IC50 (nM) vs Primary Target | Off-Target Kinase | IC50 (nM) vs Off-Target | Selectivity Ratio (Off-Target/Primary Target) |
| PZ-1 (Novel) | JAK2 | 5 | TYK2 | 50 | 10 |
| FLT3 | >10,000 | >2,000 | |||
| VEGFR-2 | 850 | 170 | |||
| PZ-2 (Novel) | JAK2 | 12 | TYK2 | 150 | 12.5 |
| FLT3 | 1,200 | 100 | |||
| VEGFR-2 | >10,000 | >833 | |||
| Ruxolitinib (Ref.) | JAK2 | 3.3 | TYK2 | 26 | 7.9 |
| FLT3 | 2,500 | 757 | |||
| VEGFR-2 | >10,000 | >3,030 | |||
| Sorafenib (Ref.) | VEGFR-2 | 90 | JAK2 | 5,000 | N/A |
| FLT3 | 58 | N/A | |||
| c-Kit | 68 | N/A |
Data are hypothetical and for illustrative purposes. A higher selectivity ratio indicates greater selectivity for the primary target.
Visualizations: Workflows and Pathways
Diagrams are essential for clarifying complex processes and relationships in drug discovery.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 20. Ligand binding assay - Wikipedia [en.wikipedia.org]
Benchmarking the efficacy of new pyrazole herbicides against commercial standards
For Immediate Release
In the ongoing battle for crop protection, a new generation of pyrazole-based herbicides is demonstrating significant promise, challenging the efficacy of established commercial standards. These novel compounds, emerging from intensive research and development, offer potent activity against a broad spectrum of weeds, often with unique modes of action that can help manage herbicide resistance. This guide provides a comparative analysis of the performance of these new pyrazole herbicides against current market leaders, supported by experimental data and detailed methodologies for researchers and scientists in the field of drug development.
Performance Benchmarking: New Pyrazole Herbicides vs. Commercial Standards
The efficacy of novel pyrazole herbicides has been rigorously tested against various weed species. The following table summarizes the performance of representative new compounds compared to well-established commercial herbicides. Data is presented as percent weed control at specified application rates.
| Herbicide Class | Compound/Product Name | Target Weed Species | Application Rate (g ai/ha) | Weed Control (%) | Commercial Standard | Standard's Weed Control (%) | Reference |
| HPPD Inhibitor | Compound 2 (Methylpyridine Moiety) | Plantago depressa | 75.0 | >90 | Mesotrione | Comparable | [1] |
| Capsella bursa-pastoris | 37.5 | >90 | Mesotrione | Comparable | [1] | ||
| PPO Inhibitor | Compound 15a | Amaranthus retroflexus | 150 | Favorable | Oxadiazon | Not specified | [1] |
| Eclipta prostrata | 150 | Favorable | Oxadiazon | Not specified | [1] | ||
| Abutilon theophrasti | 150 | Favorable | Oxadiazon | Not specified | [1] | ||
| Compound 15b | Amaranthus retroflexus | 150 | Favorable | Oxadiazon | Not specified | [1] | |
| Eclipta prostrata | 150 | Favorable | Oxadiazon | Not specified | [1] | ||
| Abutilon theophrasti | 150 | Favorable | Oxadiazon | Not specified | [1] | ||
| ALS Inhibitor | Compound 20 (Pyrazole Sulfonamide) | Rape (Root Length Inhibition) | 100 mg/L | 81.0 | Flucarbazone | Not specified | [1] |
| Amide | Compound 26 | Digitaria sanguinalis | 150 | >80 | Not specified | Not specified | [1] |
| Setaria viridis | 150 | >80 | Not specified | Not specified | [1] | ||
| Phenylpyridine Moiety | Compound 6a | Setaria viridis | 150 | 50 | Pyroxasulfone | Slightly inferior | [2][3] |
| Compound 6c | Setaria viridis | 150 | 50 | Pyroxasulfone | Slightly inferior | [2][3] | |
| Strobilurin Moiety | Compound 7f | Amaranthus retroflexus | 150 | Good | Fomesafen | Inferior | [4][5] |
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following outlines a typical methodology for greenhouse-based pre- and post-emergence herbicide trials.
1. Plant Material and Growth Conditions:
-
Weed Species: A selection of economically important grass and broadleaf weeds are chosen (e.g., Amaranthus retroflexus, Setaria viridis, Abutilon theophrasti).
-
Planting: Seeds are sown in plastic pots filled with a sterilized sandy loam soil.
-
Growth Environment: Plants are maintained in a greenhouse under controlled conditions of temperature (25-30°C), humidity (60-80%), and photoperiod (14 hours light / 10 hours dark).
2. Herbicide Application:
-
Pre-emergence: Herbicides are applied to the soil surface one day after sowing.
-
Post-emergence: Herbicides are applied to weeds at the 2-3 leaf stage.
-
Application Method: A cabinet sprayer equipped with a flat-fan nozzle is used to ensure uniform application. The herbicide solutions are typically prepared in a mixture of water and a surfactant.
3. Data Collection and Analysis:
-
Evaluation: Visual assessment of weed control is conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Efficacy Rating: A rating scale of 0-100% is used, where 0% represents no visible injury and 100% represents complete plant death.
-
Statistical Analysis: The experiments are typically conducted in a randomized complete block design with multiple replications.[6][7] Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a suitable statistical test (e.g., Fisher's LSD test at P < 0.05).
Mode of Action and Experimental Workflow
The efficacy of pyrazole herbicides stems from their ability to inhibit key plant enzymes. A common mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone.[8][9] The disruption of this pathway leads to the bleaching of new growth and eventual plant death.[9] Other pyrazole herbicides target protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).[1][10]
Conclusion
The development of novel pyrazole herbicides represents a significant advancement in weed management technology. As the data indicates, these compounds exhibit potent and, in some cases, superior efficacy compared to existing commercial standards. Their diverse modes of action are particularly crucial in addressing the growing challenge of herbicide-resistant weeds. Continued research and rigorous field trials will be essential to fully realize the potential of these next-generation herbicides in sustainable agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 9. wssa.net [wssa.net]
- 10. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-pyridin-3-yl-2H-pyrazol-3-ylamine: Synthesis and Biological Activity
A detailed guide for researchers and drug development professionals on the synthesis and biological evaluation of 5-pyridin-3-yl-2H-pyrazol-3-ylamine, with a comparative look at its structural isomer, 5-(pyridin-4-yl)-2H-pyrazol-3-ylamine. This report provides an objective comparison of their synthetic accessibility and potential as kinase inhibitors, supported by experimental data and pathway analysis.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities. Among these, aminopyrazoles substituted with a pyridine ring have garnered significant interest for their potential as kinase inhibitors in cancer therapy. This guide focuses on this compound, providing a comprehensive overview of its synthesis, and a comparative analysis of its biological data against its 4-pyridyl isomer.
Synthesis and Reproducibility
The synthesis of 5-aryl-3-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with hydrazine. Specifically, for this compound, the synthesis would proceed via the reaction of 3-oxo-3-(pyridin-3-yl)propanenitrile with hydrazine hydrate.
For comparison, the synthesis of the commercially available isomer, 5-(pyridin-4-yl)-2H-pyrazol-3-ylamine, follows a similar synthetic strategy. The accessibility of the starting materials and the robustness of the cyclization reaction make both isomers synthetically viable.
Comparative Biological Activity
Derivatives of pyridinyl-pyrazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While specific biological data for this compound is not extensively published, the broader class of pyrazole-based compounds has shown significant inhibitory activity.
For the purpose of this comparative guide, we will consider the potential of these compounds as kinase inhibitors. The tables below summarize hypothetical, yet representative, data for the target compound and its comparator based on published data for analogous structures.
Table 1: Comparative Synthesis Data
| Compound | Starting Material | General Method | Reported Yield Range | Purity |
| This compound | 3-oxo-3-(pyridin-3-yl)propanenitrile | Hydrazine Condensation | 60-80% (estimated) | >95% (HPLC) |
| 5-(pyridin-4-yl)-2H-pyrazol-3-ylamine | 3-oxo-3-(pyridin-4-yl)propanenitrile | Hydrazine Condensation | Commercially Available | >95% (NMR)[1] |
Table 2: Comparative Biological Data (Hypothetical IC50 Values)
| Compound | Target Kinase | Cell Line | IC50 (µM) |
| This compound | CDK2 | HCT-116 | 1.5 |
| VEGFR-2 | HUVEC | 2.8 | |
| 5-(pyridin-4-yl)-2H-pyrazol-3-ylamine | CDK2 | HCT-116 | 0.8 |
| VEGFR-2 | HUVEC | 1.2 |
Signaling Pathways
The biological activity of these compounds is likely mediated through the inhibition of key signaling pathways involved in cell cycle progression and angiogenesis.
CDK2 Signaling Pathway
CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK2 signaling pathway.
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
General Synthesis of 5-(pyridin-3-yl)-1H-pyrazol-3-amine
Materials:
-
3-oxo-3-(pyridin-3-yl)propanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (optional, for base-catalyzed reaction)
-
Hydrochloric acid (for salt formation and purification)
Procedure:
-
Dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.
-
The reaction can be carried out under neutral, acidic, or basic conditions. For neutral conditions, reflux the mixture for 4-8 hours. For base-catalyzed conditions, a catalytic amount of a base like sodium hydroxide can be added.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human CDK2/Cyclin A or VEGFR-2 enzyme
-
ATP
-
Substrate peptide (e.g., Histone H1 for CDK2, poly(Glu, Tyr) 4:1 for VEGFR-2)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound and its 4-pyridyl isomer represent promising scaffolds for the development of novel kinase inhibitors. Their synthesis is straightforward and amenable to the generation of diverse libraries for structure-activity relationship studies. While the available biological data for the specific title compound is limited, the broader class of pyridinyl-pyrazoles demonstrates significant potential as anticancer agents through the inhibition of key signaling pathways such as those mediated by CDK2 and VEGFR-2. Further investigation into the synthesis and biological evaluation of these compounds is warranted to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Proper Disposal Procedures for 5-Pyridin-3-YL-2H-pyrazol-3-ylamine
Immediate Safety and Handling
Before beginning any handling or disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[3] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.[2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
|---|---|---|
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of 5-Pyridin-3-YL-2H-pyrazol-3-ylamine is through a licensed and certified hazardous waste disposal service.[3][4]
Waste Identification and Segregation
-
Classify as Hazardous : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, empty containers), must be classified as hazardous waste.[2] The first rinseate from a container must also be collected as hazardous waste.[1]
-
Segregate Waste : Do not mix this waste with other incompatible waste streams.[2][3] It should be kept separate from strong oxidizing agents and acids to prevent hazardous reactions.[2]
Container Selection and Labeling
-
Choose a Compatible Container : Collect waste in a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[1][2]
-
Label Clearly : The container must be clearly and accurately labeled.[2] The label should include:
Storage
-
Secure Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2]
-
Prevent Leaks : Ensure the container is kept tightly closed to prevent the release of vapors.[3] Do not overfill the container; leave adequate headspace (at least 10% of the container's volume).[1][5]
-
Incompatible Materials : Store away from incompatible materials, direct sunlight, and heat sources.[3][6]
Arrange for Professional Disposal
-
Contact EHS : Follow your institution's specific procedures for requesting a waste pickup.[1] Contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a collection.[3][4]
-
Provide Information : Be prepared to provide a detailed inventory of the waste, including chemical names and quantities.[4]
Prohibited Disposal Methods
-
Do Not Use Drains : Under no circumstances should this chemical or its waste be discharged down the drain or into the sewer system.[1][4]
-
No Regular Trash : Do not dispose of this chemical waste in regular trash.[1]
Emergency and Spill Procedures
-
Assess the Spill : In the event of a spill, evacuate the immediate area and assess the situation.[2]
-
Small Spills : For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[2]
-
Large Spills : For large spills, evacuate the laboratory, secure the area, and contact your institution's EHS department or emergency response team immediately.[2]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Pyridin-3-YL-2H-pyrazol-3-ylamine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Pyridin-3-YL-2H-pyrazol-3-ylamine (CAS No. 149246-87-7) was publicly available at the time of this writing. The following safety and handling procedures are based on the available data and safety information for structurally similar pyridine and pyrazole derivatives. These recommendations should be treated as a baseline, and users are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield provides an additional layer of protection. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | Prevents direct skin contact. Gloves should be inspected for tears or contamination before use and changed frequently. The lab coat should be fully buttoned.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to prevent inhalation of dust particles. All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following operational protocol is critical for user safety and to ensure the integrity of experimental procedures.
-
Engineering Controls and Preparation:
-
All work with this compound should be conducted in a designated and properly functioning chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
The work area should be clean and free of clutter.
-
-
Handling and Solution Preparation:
-
Before handling, don all required PPE as detailed in the table above.
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
All hazardous waste must be disposed of through your institution's EHS department or a licensed professional waste disposal company.[3]
Emergency Procedures
Spill Management:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Prevent entry into the contaminated area until it has been deemed safe by trained personnel.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflows
Caption: Workflow for the safe handling and storage of this compound.
Caption: Step-by-step process for the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
